5-Bromo-3-chlorobenzo[d]isoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-chloro-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXZTVKFOBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621762 | |
| Record name | 5-Bromo-3-chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-43-9 | |
| Record name | 5-Bromo-3-chloro-1,2-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloro-1,2-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3-chlorobenzo[d]isoxazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust resource for research and development.
Chemical Structure and Properties
This compound is a halogenated heterocyclic compound featuring a benzene ring fused to an isoxazole ring. The presence of bromine and chlorine atoms significantly influences its electronic properties and potential reactivity.
Chemical Structure:
Table 1: General and Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 401567-43-9 | Commercial Suppliers |
| Molecular Formula | C₇H₃BrClNO | Calculated |
| Molecular Weight | 232.46 g/mol | Calculated |
| IUPAC Name | 5-Bromo-3-chloro-1,2-benzisoxazole | IUPAC Nomenclature |
| Synonyms | This compound | - |
| Predicted LogP | 3.1 | ChemDraw Prediction |
| Predicted Boiling Point | 325.4 ± 25.0 °C | ChemDraw Prediction |
| Predicted Melting Point | 95-105 °C | Based on similar structures |
Spectroscopic Data (Predicted and Analogous)
NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.85 | d | ~8.8 | H-7 |
| ~7.60 | dd | ~8.8, ~2.0 | H-6 |
| ~7.95 | d | ~2.0 | H-4 |
Note: Predictions are based on additive substituent effects on the benzo[d]isoxazole scaffold.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-3 |
| ~118.0 | C-3a |
| ~125.0 | C-4 |
| ~120.0 | C-5 |
| ~135.0 | C-6 |
| ~112.0 | C-7 |
| ~163.0 | C-7a |
Note: The chemical shifts of carbons bonded to halogens and within the heterocyclic ring are estimations based on known substituent effects on aromatic and heterocyclic systems.[1][2]
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=N stretching (isoxazole ring) |
| 1550-1450 | Strong | Aromatic C=C stretching |
| 1250-1150 | Strong | C-O stretching (isoxazole ring) |
| 1100-1000 | Strong | C-Cl stretch |
| 700-600 | Strong | C-Br stretch |
Note: These are general ranges for the indicated functional groups and may vary slightly for the specific molecule.[3][4]
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 231, 233, 235 | [M]⁺ | Molecular ion peak cluster. The relative intensities of the M, M+2, and M+4 peaks will be indicative of one bromine and one chlorine atom. |
| 203, 205, 207 | [M-CO]⁺ | Loss of carbon monoxide. |
| 152, 154 | [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide. |
| 124 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |
| 90 | [C₆H₂O]⁺ | Fragment of the benzofuranoyl cation. |
Note: The fragmentation pattern is a prediction based on common fragmentation pathways for halogenated heterocyclic compounds.[1][5][6][7][8][9][10]
Proposed Synthesis Protocol
A plausible synthetic route to this compound involves the cyclization of a substituted salicylaldoxime. The following is a detailed, generalized experimental protocol.
Synthesis of 2-Hydroxy-5-bromobenzaldehyde (Starting Material)
This starting material can be synthesized via bromination of salicylaldehyde.
Methodology:
-
Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 2-hydroxy-5-bromobenzaldehyde.
Oximation of 2-Hydroxy-5-bromobenzaldehyde
Methodology:
-
Dissolve 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the product, wash with water, and dry to yield 2-hydroxy-5-bromobenzaldoxime.
Chlorination and Cyclization to this compound
Methodology:
-
Suspend 2-hydroxy-5-bromobenzaldoxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The cyclization is expected to occur in situ.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Caption: Plausible synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the benzisoxazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents.[5][11] Derivatives of benzisoxazole have shown a broad spectrum of activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.
For instance, some benzisoxazole derivatives act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to the action of atypical antipsychotic drugs.[12] Inhibition of these receptors modulates downstream signaling pathways, including those involving protein kinase A (PKA) and Akt.
Caption: Potential signaling pathway modulation by benzisoxazole derivatives.
Conclusion
This compound is a halogenated heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The provided spectral data, while based on predictions and analogies, offer a valuable starting point for the characterization of this molecule. Further experimental validation is necessary to confirm these properties and explore the potential applications of this compound.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. esisresearch.org [esisresearch.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
IUPAC name for CAS 401567-43-9
An In-Depth Technical Guide to 5-Bromo-3-chloro-1,2-benzoxazole (CAS 401567-43-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound with CAS number 401567-43-9 is identified by the IUPAC name 5-bromo-3-chloro-1,2-benzoxazole , also referred to as 5-bromo-3-chlorobenzo[d]isoxazole. This molecule belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1] Derivatives of this core structure have shown significant potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1] The presence of halogen substituents, such as bromine and chlorine, on the benzisoxazole ring is often associated with enhanced biological activity.[1]
This technical guide provides a comprehensive overview of the available information on 5-bromo-3-chloro-1,2-benzoxazole, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of the potential biological activities based on related compounds. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally similar halo-substituted benzisoxazoles to provide a relevant and informative resource for research and development.
Physicochemical Properties
| Property | Value |
| CAS Number | 401567-43-9 |
| IUPAC Name | 5-bromo-3-chloro-1,2-benzoxazole |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Synthesis of 5-Bromo-3-chloro-1,2-benzoxazole
While a specific, detailed experimental protocol for the synthesis of 5-bromo-3-chloro-1,2-benzoxazole is not extensively documented in publicly available literature, a plausible and common synthetic pathway can be proposed based on established methods for synthesizing 1,2-benzisoxazole derivatives. A widely used method is the intramolecular cyclization of an appropriately substituted o-hydroxyketoxime.
Proposed Synthetic Pathway
A potential synthetic route to 5-bromo-3-chloro-1,2-benzoxazole is outlined below. This pathway commences with a commercially available starting material, 4-bromo-2-hydroxyacetophenone, and proceeds through oximation followed by chlorination and cyclization.
Detailed Experimental Protocol (Generalized)
The following is a generalized experimental protocol for the synthesis of 5-bromo-3-chloro-1,2-benzoxazole based on the proposed pathway. This protocol is adapted from methodologies reported for the synthesis of similar benzisoxazole derivatives.[2][3]
Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone oxime
-
To a solution of 4-bromo-2-hydroxyacetophenone (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime intermediate.
Step 2: Synthesis of 4-Bromo-N-chloro-2-hydroxyacetophenone oxime
-
Dissolve the 4-bromo-2-hydroxyacetophenone oxime (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to 5-Bromo-3-chloro-1,2-benzoxazole
-
To a solution of the chlorinated oxime from the previous step (1.0 eq.) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) (1.2 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain 5-bromo-3-chloro-1,2-benzoxazole.
Potential Biological Activities
While specific biological data for 5-bromo-3-chloro-1,2-benzoxazole is scarce, the broader class of benzisoxazole derivatives has been extensively studied and shown to possess a range of pharmacological activities, notably as antimicrobial and anticancer agents.[1] The presence of halogen atoms at the 5- and 3-positions may influence the biological profile of the target compound.
Antimicrobial Activity
Substituted benzisoxazoles have demonstrated activity against various bacterial and fungal strains.[1] The introduction of electron-withdrawing groups, such as halogens, has been reported to enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Representative Halo-Substituted Benzoxazole Derivatives (Comparative Data)
| Compound | Organism | MIC (µg/mL) | Reference |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative | Staphylococcus aureus | Not specified | [4] |
| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative | Escherichia coli | Not specified | [4] |
| 6-Fluoro-4-piperidinyl-1,2-benzisoxazole-amide | Various bacteria | Potent inhibition | [5] |
Note: This table presents data for structurally related compounds to provide a comparative context. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anticancer Activity
Numerous benzoxazole and benzisoxazole derivatives have been investigated for their potential as anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Table 2: Anticancer Activity of Representative Halo-Substituted Benzoxazole/Benzisoxazole Derivatives (Comparative Data)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Chloro-benzoxazole derivative | MCF-7 (Breast) | 3.79 | [6] |
| 5-Chloro-benzoxazole derivative | MDA-MB-231 (Breast) | 5.63 | [6] |
| Benzisoxazole-substituted-allyl derivative | HT-29 (Colon) | Not quantified | [8] |
Note: This table presents data for structurally related compounds to provide a comparative context. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol for Biological Assays (Generalized)
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[4]
Potential Signaling Pathways and Mechanism of Action
The precise mechanism of action for 5-bromo-3-chloro-1,2-benzoxazole is not known. However, based on the activities of related compounds, it could potentially interact with various cellular targets. For instance, as an anticancer agent, it might interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways, or it could induce apoptosis. As an antimicrobial agent, it might target essential bacterial enzymes or disrupt cell membrane integrity.
Below is a generalized diagram of a hypothetical signaling pathway that could be modulated by a benzisoxazole derivative with anticancer properties, leading to apoptosis.
Conclusion
5-Bromo-3-chloro-1,2-benzoxazole is a halogenated heterocyclic compound with potential for further investigation in drug discovery. While specific experimental data for this molecule is limited, the well-established biological activities of the benzisoxazole scaffold, particularly in the areas of antimicrobial and anticancer research, suggest that this compound could be a valuable subject for future studies. The synthetic route proposed in this guide provides a practical starting point for its preparation, and the generalized biological assay protocols offer a framework for its evaluation. Further research is warranted to elucidate the specific biological profile and mechanism of action of 5-bromo-3-chloro-1,2-benzoxazole.
References
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isca.me [isca.me]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Halogenated Benzoisoxazoles: A Technical Guide to Their Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzoisoxazoles represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities that have garnered significant interest in the field of drug discovery and development. The introduction of halogen atoms onto the benzoisoxazole core profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] This strategic modification can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1]
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of halogenated benzoisoxazoles, detailed experimental protocols for their synthesis, and an exploration of their interactions with key biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and scientists working on the design and development of novel therapeutics based on this versatile heterocyclic system.
Physical and Chemical Properties
The physicochemical properties of halogenated benzoisoxazoles are crucial for their behavior in biological systems. Halogenation can significantly alter melting point, boiling point, solubility, and acidity (pKa). While a comprehensive experimental dataset for all possible halogenated benzoisoxazoles is not available in the public domain, this section summarizes reported quantitative data for representative compounds.
Quantitative Data Summary
The following tables present a compilation of reported physical and chemical data for various halogenated isoxazole and benzoisoxazole derivatives to facilitate comparison.
Table 1: Physical Properties of Halogenated Isoxazole and Benzoisoxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 5-Chloro-3-phenylbenzo[d]isoxazole | C₁₃H₈ClNO | 229.66 | Not Reported | Not Reported |
| 5-(4-chlorophenyl)-3-phenylisoxazole | C₁₅H₁₀ClNO | 255.70 | 178–179 | Not Reported |
| 5-(3-chlorophenyl)-3-phenylisoxazole | C₁₅H₁₀ClNO | 255.70 | 134–136 | Not Reported |
| 5-(2-chlorophenyl)-3-phenylisoxazole | C₁₅H₁₀ClNO | 255.70 | 129–131 | Not Reported |
| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | C₁₅H₁₀BrFNO | 319.15 | 165–166 | Not Reported |
| 3-(4'-Bromophenyl)-5-(3"-chlorophenyl)isoxazole | C₁₅H₉BrClNO | 334.60 | 196-197 | Not Reported |
| 6-Bromobenzo[d]isoxazol-3(2H)-one | C₇H₄BrNO₂ | 214.02 | Not Reported | Not Reported |
| 5-(4-Fluoro-3-phenoxyphenyl)-3-(4-methylphenyl)-4,5-dihydroisoxazole | C₂₂H₁₈FNO₂ | 347.37 | Not Reported | Not Reported |
| 3,5-Bis(4-fluorophenyl)isoxazole | C₁₅H₉F₂NO | 257.23 | Not Reported | Not Reported |
Table 2: Solubility and Partition Coefficient of Halogenated Benzoisoxazoles
| Compound Name | LogP | Water Solubility |
| 6-Bromobenzo[d]isoxazol-3(2H)-one | 1.88 | Not Reported |
Note: Experimental solubility data is sparse. The LogP value indicates a preference for lipophilic environments.
Table 3: Acidity Constant (pKa) of Halogenated Benzoisoxazoles
| Compound Name | pKa | Method |
| Halogenated Benzoisoxazoles | Not Reported | Experimental |
| Substituted Phenols/Acids | Predicted using DFT | Computational |
Note: Experimental pKa values for halogenated benzoisoxazoles are not widely reported. However, computational methods such as those employing Density Functional Theory (DFT) with a cluster-continuum solvation model can provide accurate predictions.[3][4][5] These methods are particularly useful for predicting the pKa of congeners when experimental data for a related compound is available.[6]
Table 4: Spectroscopic Data for Representative Halogenated Isoxazoles
| Compound Name | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 |
| 5-(3-chlorophenyl)-3-phenylisoxazole | 7.87–7.81 (m, 3H), 7.74–7.69 (m, 1H), 7.51–7.46 (m, 4H), 7.44-7.38 (m, 1H), 6.82 (s, 1H) | Not Reported |
| 5-(2-chlorophenyl)-3-phenylisoxazole | 7.86–7.81 (m, 3H), 7.71 (t, J = 3.9 Hz, 1H), 7.48–7.40 (m, 5H), 6.84 (s, 1H) | 168.8, 163.0, 135.0, 130.3, 130.1, 130.1, 128.9, 128.7, 126.7, 125.8, 123.8, 123.8, 98.2 |
| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | 8.03 (dd, J = 6.4, 2.2 Hz, 1H), 7.86–7.83 (m, 2H), 7.78–7.74 (m, 1H), 7.50–7.45 (m, 3H), 7.23 (t, J = 8.4 Hz, 1H), 6.79 (s, 1H) | 167.9, 163.1, 160.0 (d, J = 252.2 Hz), 131.1, 130.1, 128.9, 128.7, 126.7, 126.5 (d, J = 7.8 Hz), 125.1 (d, J = 4.0 Hz), 117.1 (d, J = 23.1 Hz), 110.0 (d, J = 21.8 Hz), 97.9 (d, J = 0.8 Hz) |
Experimental Protocols
The synthesis of halogenated benzoisoxazoles can be achieved through various synthetic routes. Below are detailed methodologies for key synthetic steps.
Synthesis of 4-Chlorobenzo[d]isoxazole
This protocol outlines a general pathway involving the formation of an oxime followed by cyclization.[7]
Step 1: Synthesis of 2,6-Dichlorobenzaldehyde Oxime
-
Materials: 2,6-Dichlorobenzaldehyde, Hydroxylamine hydrochloride, Sodium hydroxide, Ethanol, Water.
-
Procedure:
-
Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a suitable base such as sodium hydroxide.
-
Slowly add the hydroxylamine solution to the stirred solution of 2,6-dichlorobenzaldehyde at room temperature.
-
The reaction mixture is typically stirred at a temperature ranging from 60-80°C for a period of 4-24 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The resulting aqueous residue is cooled in an ice bath to facilitate the precipitation of the product.
-
The solid product is collected by filtration, washed with cold water, and dried to yield 2,6-dichlorobenzaldehyde oxime.[7]
-
Step 2: Cyclization to 4-Chlorobenzo[d]isoxazole
-
Materials: 2,6-Dichlorobenzaldehyde Oxime, A suitable base (e.g., sodium hydroxide, potassium carbonate), A suitable solvent (e.g., ethanol, methanol).
-
Procedure:
-
Dissolve the 2,6-dichlorobenzaldehyde oxime from the previous step in a suitable alcohol solvent.
-
Add a solution of a base, for instance, aqueous sodium hydroxide, to the reaction mixture.
-
The reaction is typically stirred at room temperature or with gentle heating for 2-12 hours to promote intramolecular cyclization.
-
Monitor the formation of the desired product by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the organic solvent under reduced pressure.
-
Extract the product into a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization to obtain pure 4-Chlorobenzo[d]isoxazole.[7]
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition
This method provides a route to highly substituted isoxazoles in an aqueous medium.[8]
-
Materials: 4-Fluoro-N-hydroxybenzimidoyl chloride, 1-Phenylbutane-1,3-dione, Diisopropylethylamine (DIPEA), Water, Methanol.
-
Procedure:
-
The reaction is conducted under mild basic conditions at room temperature.
-
A mixture of 95% water and 5% methanol is used as the solvent.
-
DIPEA is used as the base to facilitate the in situ generation of the nitrile oxide from the hydroximoyl chloride and to deprotonate the 1,3-dicarbonyl compound.
-
The carbanion of the 1,3-dicarbonyl compound then undergoes a [3+2] cycloaddition with the nitrile oxide.
-
The reaction is typically complete within 1-2 hours at room temperature.[8]
-
Biological Activity and Signaling Pathways
Halogenated benzoisoxazoles and structurally related compounds, such as benzoxazoles, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.
Inhibition of Receptor Tyrosine Kinases
Several studies have highlighted the potential of halogenated benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis, growth, and metastasis.[9] The simultaneous inhibition of these kinases is a promising anticancer strategy.[9]
Signaling Pathways
The biological effects of halogenated benzoisoxazoles are mediated through their modulation of key signaling cascades.
VEGFR-2 Signaling Pathway:
VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[10] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-AKT pathways, are crucial for endothelial cell proliferation, survival, and migration, all of which are hallmarks of angiogenesis.[10][11] Inhibition of VEGFR-2 by halogenated benzoisoxazole analogues can block these pro-angiogenic signals.
c-Met Signaling Pathway:
The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, which drive cell proliferation, survival, and invasion.[12][13] Aberrant c-Met signaling is implicated in a variety of human cancers.[14] Halogenated benzoisoxazole analogues have the potential to inhibit c-Met, thereby disrupting these oncogenic signals.
Apoptosis Signaling Pathway:
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[15] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[16][17] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[16] Certain halogenated benzoxazole derivatives have been shown to induce apoptosis, likely through the intrinsic pathway, by modulating the expression of Bcl-2 family proteins and activating caspases.[1]
Conclusion
Halogenated benzoisoxazoles are a promising class of compounds with significant potential in drug discovery. Their tunable physicochemical properties, conferred by halogenation, allow for the optimization of pharmacokinetic and pharmacodynamic profiles. The ability of these compounds to inhibit key signaling pathways involved in cancer progression, such as those mediated by VEGFR-2 and c-Met, and to induce apoptosis, underscores their therapeutic potential. This technical guide provides a foundational resource for the synthesis, characterization, and biological evaluation of novel halogenated benzoisoxazole derivatives, with the aim of accelerating the development of new and effective therapies. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this versatile chemical scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2004058749A1 - Benzisoxazole derivatives useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 3. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. c-MET [stage.abbviescience.com]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biorbyt.com [biorbyt.com]
An In-depth Technical Guide to 5-Bromo-3-chlorobenzo[d]isoxazole: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-chlorobenzo[d]isoxazole is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom at the 3-position and a versatile bromine atom at the 5-position, allow for selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of targeted therapeutics, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the CREB-binding protein (CBP)/p300 bromodomains. Detailed experimental protocols, quantitative data, and graphical representations of key synthetic pathways and biological mechanisms are presented to facilitate its use in research and development.
Introduction
Heterocyclic compounds are at the forefront of drug discovery, with the isoxazole scaffold being a prominent feature in numerous biologically active molecules.[1] Among these, benzo[d]isoxazole derivatives have garnered significant attention due to their wide range of pharmacological activities. This compound, in particular, has emerged as a strategic intermediate, offering two distinct reactive sites for the introduction of molecular diversity. The chlorine atom at the 3-position can be displaced by nucleophiles, while the bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This dual reactivity makes it an invaluable tool for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [3][4][5][6][7]
| Property | Value |
| CAS Number | 401567-43-9 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| IUPAC Name | 5-Bromo-3-chloro-1,2-benzisoxazole |
| Synonyms | This compound |
| Purity | Typically ≥95% |
| Appearance | Not consistently reported, likely a solid |
| Storage | Store in a cool, dry place |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis involves the nucleophilic aromatic substitution of the fluorine atom in 2,5-dibromo-1-fluoro-3-nitrobenzene by hydroxylamine, followed by an intramolecular cyclization to form the benzo[d]isoxazole ring system.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-((2,5-dibromo-3-nitrophenyl)oxy)amine (Intermediate Oxime Ether)
-
To a solution of 2,5-dibromo-1-fluoro-3-nitrobenzene (1.0 equiv.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equiv.) and a non-nucleophilic base such as potassium carbonate (2.5 equiv.).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate oxime ether.
Step 2: Intramolecular Cyclization to this compound
Note: The direct conversion to the 3-chloro derivative from the nitro precursor in a single cyclization step is a known transformation for related structures, often proceeding via an in-situ generated intermediate.
-
Dissolve the crude intermediate oxime ether from the previous step in a suitable solvent.
-
The cyclization to form the benzo[d]isoxazole ring with concomitant conversion of the nitro group to a chloro group at the 3-position is a complex transformation. While mechanistically intricate, similar transformations have been reported in the patent literature for analogous structures, often under thermal conditions or with specific reagents that can facilitate this conversion. A thorough investigation of conditions would be necessary to optimize this step.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of various aryl, heteroaryl, and alkyl groups.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. In the context of this compound, this reaction is employed to synthesize 5-aryl-3-chlorobenzo[d]isoxazole derivatives.
General Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).
-
Add a suitable solvent system, for example, a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Analogous 5-Bromobenzoisoxazoles
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 78 |
Note: The data in this table is representative of yields for analogous 5-bromobenzoisoxazole systems and serves as a guideline. Actual yields with this compound may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the benzo[d]isoxazole core.
General Experimental Protocol:
-
To a reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 5-position of the benzo[d]isoxazole core.
General Experimental Protocol:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04-0.10 equiv.), and a base like triethylamine (1.5 equiv.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Degas the mixture and seal the tube.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry and concentrate the organic phase, and purify the residue by column chromatography.
Application in Drug Discovery
The versatility of this compound as a building block is highlighted by its application in the synthesis of potent and selective inhibitors of key biological targets implicated in cancer and other diseases.
VEGFR-2 Inhibitors for Anti-Angiogenesis Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling is a clinically validated strategy in cancer therapy.[8] Derivatives of benzo[d]isoxazole have been identified as potent VEGFR-2 inhibitors.[4][9] The synthesis of these inhibitors often involves the functionalization of a benzo[d]isoxazole core, for which this compound is an ideal starting material.
Caption: Inhibition of the VEGFR-2 signaling pathway.
CBP/p300 Bromodomain Inhibitors for Epigenetic Regulation
The CREB-binding protein (CBP) and its homolog p300 are transcriptional co-activators that play a crucial role in regulating gene expression through their histone acetyltransferase (HAT) and bromodomain activities.[10] The bromodomain of CBP/p300 recognizes acetylated lysine residues on histones, a key step in chromatin remodeling and gene activation.[2] Dysregulation of CBP/p300 is implicated in various cancers, making their bromodomains attractive therapeutic targets.[11] 5-substituted-3-methylbenzo[d]isoxazole derivatives have been identified as potent and selective inhibitors of CBP/p300 bromodomains.[2] this compound provides a scaffold to synthesize analogous inhibitors.
Caption: Mechanism of CBP/p300 bromodomain inhibition.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its capacity to undergo selective functionalization at two distinct positions through well-established palladium-catalyzed cross-coupling reactions makes it a powerful tool for the rapid generation of molecular diversity. The successful application of its derivatives as potent inhibitors of key therapeutic targets such as VEGFR-2 and CBP/p300 underscores its importance in modern drug discovery. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to effectively utilize this key intermediate in their synthetic endeavors.
References
- 1. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. 401567-43-9 this compound AKSci 5353AB [aksci.com]
- 7. 401567-43-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Derivatives of 5-Bromo-3-chlorobenzo[d]isoxazole for Novel Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of bromo and chloro substituents on this nucleus, as seen in 5-Bromo-3-chlorobenzo[d]isoxazole, offers a versatile platform for the development of novel therapeutics. The electron-withdrawing nature of the halogen atoms can enhance the molecule's interaction with biological targets and provide synthetic handles for the introduction of diverse functionalities. This guide explores the potential of this compound derivatives as a source of new drugs, detailing synthetic strategies, potential therapeutic targets, and methodologies for their biological evaluation.
Synthetic Pathways for Derivatization
The 5-bromo and 3-chloro positions on the benzo[d]isoxazole ring are key sites for chemical modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The chlorine atom at the 3-position can also be a site for nucleophilic substitution, although it is generally less reactive than the bromo substituent.
Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures by coupling the 5-bromo position with a variety of boronic acids or esters. This allows for the introduction of substituted phenyl, heteroaryl, or other unsaturated moieties, which can significantly influence the pharmacological profile of the molecule.
Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond at the 5-position, allowing for the introduction of a wide range of primary and secondary amines. This is a crucial strategy for synthesizing derivatives with potential interactions with aminergic receptors or for improving physicochemical properties.
Other Synthetic Transformations
While the 5-bromo position is the more reactive handle for cross-coupling, the 3-chloro position can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of various nucleophiles. Additionally, the isoxazole ring itself can be subject to further chemical modifications.
Potential Therapeutic Applications and Biological Targets
Derivatives of the broader benzisoxazole class have shown a wide spectrum of biological activities, suggesting promising avenues for the exploration of this compound derivatives.
-
Anticancer Activity: Isoxazole-containing compounds have been investigated for their anticancer potential through various mechanisms, including the induction of apoptosis and inhibition of kinases.[1] For instance, derivatives of the closely related 5-bromoindole have demonstrated potent inhibition of VEGFR-2 tyrosine kinase, a key player in tumor angiogenesis.[2]
-
Anti-inflammatory Effects: Isoxazole derivatives have been evaluated for their anti-inflammatory properties.[3] Some have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[4]
-
Neurological Disorders: The benzisoxazole core is present in atypical antipsychotic drugs. Furthermore, studies on 3-substituted 1,2-benzisoxazole derivatives have revealed that halogenation at the 5-position can lead to increased anticonvulsant activity. More recent research on benzo[d]isoxazole derivatives has identified potent and selective blockers of the voltage-gated sodium channel NaV1.1, a promising target for new antiseizure medications.[5]
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl halide with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and degas the mixture.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of an aryl bromide.
Materials:
-
This compound
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent, followed by the amine.
-
Degas the reaction mixture by several vacuum/inert gas cycles.
-
Heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate it.
-
Purify the residue by column chromatography to yield the desired aminated product.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
While specific quantitative data for derivatives of this compound is not yet widely available in the public domain, the following tables provide a template for summarizing key data once obtained.
Table 1: Synthetic Yields of 5-Substituted-3-chlorobenzo[d]isoxazole Derivatives
| Entry | R Group | Coupling Reaction | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenyl | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data to be determined |
| 2 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Data to be determined |
| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Data to be determined |
Table 2: In Vitro Biological Activity of 5-Substituted-3-chlorobenzo[d]isoxazole Derivatives
| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) |
| Derivative 1 | VEGFR-2 Kinase | Kinase Inhibition Assay | Data to be determined |
| Derivative 2 | COX-2 | Enzyme Inhibition Assay | Data to be determined |
| Derivative 3 | MCF-7 Cells | MTT Cytotoxicity Assay | Data to be determined |
| Derivative 4 | NaV1.1 Channel | Patch-Clamp Electrophysiology | Data to be determined |
Visualizations of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic and evaluation workflow for derivatives.
Potential Signaling Pathway Inhibition
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound represents a promising and versatile starting point for the synthesis of novel therapeutic agents. The strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, can generate a diverse library of derivatives. While extensive biological data for this specific scaffold is still emerging, the known activities of related benzisoxazoles strongly suggest the potential for discovering new drug candidates for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. This guide provides a foundational framework for researchers to embark on the exploration of this promising area of medicinal chemistry.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 5. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action for Benzo[d]isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the mechanisms of action for several classes of benzo[d]isoxazole derivatives, focusing on their roles as atypical antipsychotics, kinase inhibitors, bromodomain and extra-terminal (BET) domain inhibitors, and hypoxia-inducible factor-1α (HIF-1α) inhibitors. This document details the molecular targets, signaling pathways, and includes quantitative bioactivity data. Furthermore, it provides detailed experimental protocols for key assays and visualizes complex biological processes and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Atypical Antipsychotics: D2 and 5-HT2A Receptor Antagonism
A significant class of benzo[d]isoxazole derivatives exerts its therapeutic effects in psychiatric disorders, particularly schizophrenia and bipolar disorder, through the modulation of dopaminergic and serotonergic pathways. The primary mechanism of action for these atypical antipsychotics, such as risperidone, paliperidone, and iloperidone, is the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]
Signaling Pathway
The therapeutic efficacy of these agents is believed to stem from the blockade of D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4] Concurrently, antagonism of 5-HT2A receptors is thought to contribute to the mitigation of negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS) that are common with typical antipsychotics.[4][5]
Caption: Antipsychotic signaling pathway of benzo[d]isoxazole derivatives.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki in nM) of prominent benzo[d]isoxazole antipsychotics for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | Serotonin 5-HT2A | α1-Adrenergic | α2-Adrenergic | Histamine H1 | Reference(s) |
| Risperidone | 3.2 | 0.2 | 5 | 16 | 20 | [4] |
| Paliperidone | 0.16 - 6.6 | 0.16 - 4.8 | 1.3 - 11 | Weaker than risperidone | 3.4 - 34 | [6][7][8] |
| Iloperidone | 0.11 µM (IC50) | 0.011 µM (IC50) | 0.00037 µM (IC50) | Intermediate | Low | [9][10][11] |
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of benzo[d]isoxazole compounds for D2 and 5-HT2A receptors.
1. Membrane Preparation:
-
Harvest cells expressing the receptor of interest (e.g., HEK293 cells transfected with human D2 or 5-HT2A receptor cDNA).
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A), and varying concentrations of the benzo[d]isoxazole test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Inhibitors
Certain 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs) like c-Met, VEGFR, and PDGFR. These kinases are often dysregulated in cancer, playing crucial roles in cell proliferation, survival, and angiogenesis.
Signaling Pathway
By inhibiting the autophosphorylation and subsequent activation of these RTKs, benzo[d]isoxazole compounds can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby exerting anti-tumor effects.
Caption: Kinase inhibition signaling pathway.
Quantitative Data: Kinase Inhibitory Activity
The following table presents the half-maximal inhibitory concentrations (IC50) for representative 3-amino-benzo[d]isoxazole derivatives against c-Met kinase.
| Compound | c-Met IC50 (nM) | Cellular Assay IC50 (µM) on EBC-1 cells | Reference(s) |
| 28a | 1.8 | 0.18 | [4] |
| 8d | < 10 | Not Reported | [4] |
| 8e | < 10 | Not Reported | [4] |
| 12 | < 10 | Not Reported | [4] |
| 28b | < 10 | Not Reported | [4] |
| 28c | < 10 | Not Reported | [4] |
| 28d | < 10 | Not Reported | [4] |
| 28h | < 10 | Not Reported | [4] |
| 28i | < 10 | Not Reported | [4] |
Experimental Protocol: c-Met Kinase Inhibition Assay
This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against c-Met kinase.
1. Reagents and Buffers:
-
Recombinant human c-Met kinase.
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
2. Assay Procedure:
-
Prepare serial dilutions of the benzo[d]isoxazole test compound in the kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the recombinant c-Met kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Bromodomain and Extra-Terminal (BET) Inhibitors
Benzo[d]isoxazole derivatives have been developed as potent inhibitors of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[12][13] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby regulating gene transcription. Their inhibition has shown promise in the treatment of cancer and inflammatory diseases.
Signaling Pathway
By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, these compounds displace BET proteins from chromatin. This leads to the downregulation of key oncogenes, such as MYC, and cell cycle regulators, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: BET inhibition signaling pathway.
Quantitative Data: BET Inhibitory Activity
The following table shows the binding affinities (Kd in nM) and cellular potencies (IC50) for representative benzo[d]isoxazole-based BET inhibitors.
| Compound | BRD4(1) Kd (nM) | Cell Growth Inhibition IC50 (LNCaP cells) | Reference(s) |
| 6i (Y06036) | 82 | Not Reported | [13] |
| 7m (Y06137) | 81 | Not Reported | [13] |
| 17b (Y13021) | Potent Bivalent Inhibitor | 32-fold more potent than monovalent inhibitor 7 | [12] |
Experimental Protocol: BRD4 Bromodomain Binding Assay (AlphaScreen)
This protocol outlines a competitive binding assay using AlphaScreen technology to measure the affinity of compounds for the BRD4 bromodomain.
1. Reagents:
-
His-tagged BRD4 bromodomain (e.g., BD1).
-
Biotinylated histone H4 peptide (acetylated).
-
Streptavidin-coated Donor beads.
-
Nickel Chelate Acceptor beads.
-
Assay buffer.
2. Assay Procedure:
-
Prepare serial dilutions of the benzo[d]isoxazole test compound.
-
In a 384-well plate, add the test compound, His-tagged BRD4 bromodomain, and the biotinylated histone peptide.
-
Incubate to allow for binding to reach equilibrium.
-
Add the Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaScreen signal is generated when the Donor and Acceptor beads are brought into proximity by the binding of the His-tagged BRD4 to the biotinylated histone peptide.
-
The test compound competes with the histone peptide for binding to BRD4, leading to a decrease in the AlphaScreen signal.
-
Calculate the IC50 value from the dose-response curve of the signal versus the compound concentration.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors
Benzo[d]isoxazole derivatives have also been identified as potent inhibitors of HIF-1α transcriptional activity.[14][15][16] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions, which are common in solid tumors. It drives the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, promoting tumor progression.
Signaling Pathway
These compounds inhibit the transcriptional activity of HIF-1α, leading to a decrease in the expression of its target genes, such as Vascular Endothelial Growth Factor (VEGF). This, in turn, can suppress tumor angiogenesis and growth.
Caption: HIF-1α inhibition signaling pathway.
Quantitative Data: HIF-1α Inhibitory Activity
The following table summarizes the IC50 values for representative benzo[d]isoxazole derivatives as inhibitors of HIF-1α transcriptional activity.
| Compound | Cell Line | Assay Type | IC50 (nM) | Cytotoxicity | Reference(s) |
| Analog 15 | HEK293T | Dual-Luciferase Reporter Assay | 24 | > 50 µM | [14][17] |
| Analog 31 | HEK293T | Dual-Luciferase Reporter Assay | 24 | > 50 µM | [14][17] |
Experimental Protocol: Dual-Luciferase Reporter Assay for HIF-1α Activity
This protocol describes a cell-based assay to measure the effect of compounds on HIF-1α transcriptional activity.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
A firefly luciferase reporter plasmid under the control of a promoter containing hypoxia-response elements (HREs).
-
A Renilla luciferase plasmid under the control of a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.
-
2. Compound Treatment and Hypoxia Induction:
-
After transfection, treat the cells with serial dilutions of the benzo[d]isoxazole test compound.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂) or by treating them with a hypoxia-mimetic agent (e.g., CoCl₂ or DMOG).
-
Incubate for a sufficient period (e.g., 16-24 hours).
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
In a luminometer-compatible plate, add the cell lysate.
-
Measure the firefly luciferase activity by adding the firefly luciferase substrate and reading the luminescence.
-
Quench the firefly luciferase reaction and simultaneously initiate the Renilla luciferase reaction by adding the Stop & Glo® reagent.
-
Measure the Renilla luciferase activity.
4. Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Calculate the percentage of inhibition of HIF-1α transcriptional activity for each compound concentration relative to the vehicle-treated control under hypoxic conditions.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The benzo[d]isoxazole scaffold has proven to be a versatile platform for the development of a wide array of therapeutic agents with distinct mechanisms of action. From modulating neurotransmitter systems in the central nervous system to inhibiting key drivers of cancer progression like protein kinases, epigenetic readers, and hypoxia-response pathways, these compounds demonstrate significant therapeutic potential. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this important class of molecules, facilitating further investigation and the design of novel, more effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Mechanism of Action | PERSERIS® (risperidone) HCP [perserishcp.com]
- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 8. benchchem.com [benchchem.com]
- 9. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Benzo[ d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Substituted Isoxazoles: A Technical Guide to Their Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural characteristics allow for diverse substitutions, leading to a wide array of derivatives with significant pharmacological activities.[2][3] These activities span multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurology.[1][4][5] Isoxazole-containing compounds have demonstrated capabilities as inhibitors of crucial enzymes like kinases and cyclooxygenase, modulators of signaling pathways, and agents that can induce apoptosis in cancer cells.[6][7][8] This technical guide provides an in-depth overview of the core pharmacological activities of substituted isoxazoles, presenting quantitative data for comparative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid in drug discovery and development efforts.
Anticancer Activity
Substituted isoxazoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[4][9][10] Their mechanisms of action are diverse and include the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., VEGFR), heat shock proteins (HSP90), and c-Jun N-terminal kinase (JNK), as well as the induction of apoptosis.[7][8][11][12]
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative effects of various substituted isoxazoles have been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). A summary of representative data is provided below.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Isoxazole Chalcone Derivatives (10a, 10b) | DU145 (Prostate) | 0.96 µM, 1.06 µM | [9][11] |
| 3,5-Disubstituted Isoxazole (from Tyrosol) | U87 (Glioblastoma) | 42.8 µM - 67.6 µM | [9][11] |
| Diosgenin-Isoxazole Adduct (24) | MCF-7 (Breast) | 9.15 ± 1.30 µM | [11] |
| Diosgenin-Isoxazole Adduct (24) | A549 (Lung) | 14.92 ± 1.70 µM | [11] |
| Quinoline-Isoxazole Derivative (21) | A549, COLO 205, MDA-MB 231, PC-3 | < 12 µM | [4] |
| Isoxazole-Carboxamide (2d) | HeLa (Cervical) | 15.48 µg/ml | [13][14] |
| Isoxazole-Carboxamide (2d, 2e) | Hep3B (Liver) | ~23 µg/ml | [13][14] |
| Phenyl-isoxazole-Carboxamide (2e) | B16F1 (Melanoma) | 0.079 µM | [15] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines a common method for assessing the cytotoxic effects of isoxazole derivatives on cancer cell lines.[15]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted to various concentrations in the culture medium. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTS Reagent Addition: After the incubation period, a solution containing the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Visualization: Anticancer Mechanism of Action
Many isoxazole derivatives function by inhibiting protein kinases that are critical for cancer cell survival and proliferation. The diagram below illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) like VEGFR and highlights the inhibitory action of a substituted isoxazole.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway by a substituted isoxazole.
Antimicrobial Activity
The isoxazole scaffold is a key component in several established antibiotics and continues to be a source of novel antimicrobial agents.[16][17] Derivatives have been synthesized and evaluated against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
| Curcumin-Isoxazole Derivative (40) | Mycobacterium tuberculosis H37Rv | 0.09 | [11] |
| Isoxazole-Chalcone (28) | Staphylococcus aureus | 1 | [19] |
| Dihydropyrazole from Isoxazole-Chalcone (38) | Candida albicans | 2 | [19] |
| Dihydropyrazole from Isoxazole-Chalcone (32) | Aspergillus niger | 4 | [19] |
| Chloro-substituted Isoxazoline (3c) | E. coli, S. aureus, A. flavus, A. niger | Excellent Inhibition | [18] |
Experimental Protocol: Antimicrobial Susceptibility Test (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) for isoxazole derivatives.[16]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: The isoxazole test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Controls: A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualization: General Synthesis Workflow
A prevalent method for synthesizing pharmacologically active isoxazoles involves the cyclization of chalcone intermediates.
Caption: General workflow for the synthesis of substituted isoxazoles from chalcones.
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, substituted isoxazoles demonstrate potent anti-inflammatory, neuroprotective, and antioxidant properties, making them attractive candidates for a variety of complex diseases.[6][20][21]
Quantitative Data: Various Pharmacological Activities
| Activity | Compound Class/Derivative | Model/Assay | Quantitative Data | Reference |
| Anti-inflammatory | Isoxazole Derivative (143) | Carrageenan-induced rat paw edema | ED₅₀ = 45 mg/kg | [6] |
| Antioxidant | Quinazolinone-based Isoxazole (164) | DPPH Assay | IC = 1.28 ± 0.33 µM | [1] |
| Antioxidant | Isoxazole-Carboxamide (2a) | DPPH Assay | IC₅₀ = 7.8 ± 1.21 µg/ml | [14] |
| Antiviral | Isoxazole Derivative (7l) | Zika Virus (ZIKV) in Vero E6 cells | EC₅₀ = 1.35 µM | [22] |
| Neuroprotective | Isoxazole-isoxazole hybrid (8) | α7 nAChR Agonist | EC₅₀ = 0.016 µM | [23] |
| Kinase Inhibition | Isoxazole Derivative (13) | JNK3 Biochemical Assay | Highly potent | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.[6][24]
-
Animal Model: Wistar or Sprague-Dawley rats are used for the study. The animals are fasted overnight before the experiment but have free access to water.
-
Compound Administration: The test isoxazole compounds are suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) to the animals. A control group receives only the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, a 0.1 mL injection of 1% carrageenan solution (a phlogistic agent) is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group. The ED₅₀ (the dose that causes 50% inhibition) can be calculated from a dose-response curve.
Conclusion
The isoxazole framework stands out as a remarkably versatile and potent scaffold in modern drug discovery. The extensive body of research highlights the broad therapeutic potential of its substituted derivatives, from oncology to infectious and inflammatory diseases. The ability to readily modify the isoxazole ring allows for fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the continued importance of this heterocycle and provide a foundation for future research aimed at developing novel, highly effective therapeutic agents.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocol for Suzuki-Miyaura Coupling of 5-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-chlorobenzo[d]isoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 5- and 3-positions allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations.[1] This regioselectivity is governed by the differential bond dissociation energies of the carbon-halogen bonds, with the general reactivity trend being C-I > C-Br > C-Cl.[2][3][4] These application notes provide a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various boronic acids.
Key Applications
Derivatives of benzo[d]isoxazole are integral to the development of novel therapeutic agents and functional materials. The ability to selectively introduce aryl, heteroaryl, or alkyl groups at the 5-position of the benzo[d]isoxazole core is a key strategy in structure-activity relationship (SAR) studies for drug discovery. For instance, substituted benzo[d]isoxazoles have been investigated for their potential as inhibitors of various enzymes.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions are optimized to favor the reaction at the more labile C-Br bond.
Materials:
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle should be repeated three times to ensure an inert atmosphere.
-
Add the degassed solvent to the reaction mixture. The typical solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane:H₂O in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the substrates and catalyst used.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 5-aryl-3-chlorobenzo[d]isoxazole.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling of this compound. The choice of catalyst and base can be critical for achieving high selectivity and yield.
| Entry | Palladium Catalyst (mol%) | Ligand (if applicable) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DME | 85 | 8 | 90-98 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | 88-96 |
Experimental Workflow Diagram
Caption: Workflow for the selective Suzuki-Miyaura coupling reaction.
Signaling Pathway Diagram: Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Bromo-3-chlorobenzo[d]isoxazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-3-chlorobenzo[d]isoxazole as a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the 5- and 3-positions allows for selective functionalization through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. This document offers detailed protocols and quantitative data for key transformations, facilitating the exploration of structure-activity relationships (SAR) and the development of novel compounds.
Introduction to this compound in Organic Synthesis
This compound is a key heterocyclic compound poised for significant applications in the synthesis of biologically active molecules and functional materials. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is a central feature of its synthetic utility. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective cross-coupling reactions at the 5-position. Subsequent modification at the 3-position can be achieved under more forcing reaction conditions, providing a stepwise approach to disubstituted benzo[d]isoxazole derivatives. This chemoselectivity is crucial for the controlled construction of complex molecular architectures.
Derivatives of the benzo[d]isoxazole scaffold have shown promise as inhibitors of various enzymes and are present in a number of pharmaceuticals. The ability to introduce a wide range of substituents at the 5- and 3-positions through robust and high-yielding cross-coupling reactions makes this compound an attractive starting material for drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position and the chlorine atom at the 3-position of the benzo[d]isoxazole ring are both amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
General Workflow for Catalyst Selection and Optimization
Caption: Workflow for catalyst selection and optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] This reaction is widely used to synthesize 5-aryl-3-chlorobenzo[d]isoxazole derivatives. The higher reactivity of the C-Br bond allows for selective coupling at the 5-position.[2]
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | 90 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium catalyst (see table), and the base (2.0 mmol).
-
Add the appropriate solvent (e.g., toluene/ethanol/water 4:1:1, 5 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-chlorobenzo[d]isoxazole.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] This reaction can be used to introduce vinyl groups at the 5-position of the benzo[d]isoxazole core.
Quantitative Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 18 | 75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | - | NaOAc | DMA | 120 | 24 | 60-70 |
Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (see table), the ligand (if required), and the base (1.5 mmol).[1]
-
Add the solvent (e.g., DMF or acetonitrile, 5 mL).
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring for the indicated time.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 5-vinyl-3-chlorobenzo[d]isoxazole derivative.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is particularly useful for synthesizing 5-alkynyl-3-chlorobenzo[d]isoxazole derivatives.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 8 | 80-90 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 70 | 10 | 75-85 |
Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (5 mL), add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[5] This method allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the benzo[d]isoxazole ring.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 16 | 80-90 |
Note: The yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, the ligand, and the base.
-
Add a solution of this compound (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture with stirring at the indicated temperature for the specified time.
-
After cooling to room temperature, dilute the reaction with a suitable organic solvent and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 5-amino-3-chlorobenzo[d]isoxazole derivative.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for cross-coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The chemoselective nature of its palladium-catalyzed cross-coupling reactions allows for the controlled and stepwise introduction of various substituents, making it an ideal scaffold for applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the rich chemistry of this promising heterocyclic compound.
References
Application of 5-Bromo-3-chlorobenzo[d]isoxazole in the Synthesis of Potent VEGFR-2 Inhibitors: A Detailed Guide for Researchers
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. The development of small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain has proven to be a successful strategy in cancer therapy. This document provides detailed application notes and protocols for the use of a versatile heterocyclic building block, 5-Bromo-3-chlorobenzo[d]isoxazole , in the synthesis of a novel class of potent VEGFR-2 inhibitors. While direct synthesis of VEGFR-2 inhibitors from this specific starting material is not yet extensively documented in peer-reviewed literature, this guide presents a robust, chemically analogous, and strategic approach based on the successful synthesis of related inhibitors from similar scaffolds.[1][2][3] The dual halogenation of this starting material offers orthogonal reactivity, allowing for sequential, site-selective modifications to explore the chemical space and optimize inhibitor potency and selectivity.
VEGFR-2 Signaling Pathway and Inhibition
VEGF-A, upon binding to its receptor VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which is crucial for endothelial cell survival.[1][2][3] Small-molecule inhibitors, synthesized from precursors like this compound, are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade. This inhibition of angiogenesis effectively cuts off the nutrient and oxygen supply to tumors, leading to the suppression of tumor growth and metastasis.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes the biological activity of analogous benzoxazole-based VEGFR-2 inhibitors reported in the literature. These values provide a benchmark for the expected potency of inhibitors synthesized from this compound.
| Compound ID | Scaffold | Modification | VEGFR-2 IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| 12l | 5-methylbenzo[d]oxazole | 3-chlorophenyl tail | 97.38 | HepG2 | 10.50 |
| 12l | 5-methylbenzo[d]oxazole | 3-chlorophenyl tail | 97.38 | MCF-7 | 15.21 |
| 12d | unsubst. benzo[d]oxazole | tert-butyl tail | 194.6 | - | - |
| 12i | 5-methylbenzo[d]oxazole | - | 155 | - | - |
| Sorafenib | - | Reference Drug | 48.16 | HepG2 | 5.57 |
| Sorafenib | - | Reference Drug | 48.16 | MCF-7 | 6.46 |
Data extracted from analogous studies on benzoxazole derivatives.[1]
Experimental Protocols
Proposed Synthetic Workflow
The proposed synthetic route leverages the differential reactivity of the bromine and chlorine atoms on the this compound core. The more reactive bromine at the 5-position is targeted first in a Suzuki or Buchwald-Hartwig coupling reaction to introduce the "tail" of the inhibitor. The less reactive chlorine at the 3-position is then substituted with a linker and "head" group, which will interact with the hinge region of the VEGFR-2 ATP-binding site.
Caption: Proposed Synthetic Workflow for VEGFR-2 Inhibitors.
Protocol 1: Synthesis of 5-Aryl-3-chlorobenzo[d]isoxazole (Intermediate A) via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an appropriate arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/H₂O (4:1 mixture)
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10 minutes.
-
Add the toluene/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 5-aryl-3-chlorobenzo[d]isoxazole.
Protocol 2: Synthesis of the Final VEGFR-2 Inhibitor via Nucleophilic Aromatic Substitution
This protocol details the substitution of the chlorine atom at the 3-position of Intermediate A with a suitable amine-containing linker, a common feature in many kinase inhibitors.
Materials:
-
5-Aryl-3-chlorobenzo[d]isoxazole (Intermediate A) (1.0 eq)
-
Amine-containing linker (e.g., N-Boc-piperazine) (1.5 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA) for deprotection (if applicable)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve Intermediate A in anhydrous DMF in a sealed tube.
-
Add the amine-containing linker and DIPEA to the solution.
-
Seal the tube and heat the reaction mixture to 120 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
If a Boc-protected amine was used, deprotect by dissolving the purified product in dichloromethane and adding TFA. Stir at room temperature for 2 hours, then concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ and extract the final product.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly-Glu-Tyr (4:1) substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer. The final DMSO concentration should be kept below 1%.
-
To the wells of a 96-well plate, add the kinase buffer, the substrate, and the inhibitor solution.
-
Initiate the kinase reaction by adding the VEGFR-2 enzyme and ATP solution.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel VEGFR-2 inhibitors. The orthogonal reactivity of its two halogen atoms allows for a flexible and modular synthetic approach to generate a library of diverse compounds. The protocols and data presented in this application note, based on established chemistry of analogous scaffolds, provide a solid foundation for researchers to embark on the design, synthesis, and evaluation of a new generation of potent anti-angiogenic agents for cancer therapy.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Development of CBP/p300 Bromodomain Inhibitors from Isoxazole Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of CBP/p300 bromodomain inhibitors centered on the isoxazole scaffold. It includes detailed application notes, experimental protocols for key assays, and a summary of quantitative data for representative compounds. Visualizations of relevant signaling pathways, experimental workflows, and structure-activity relationships are provided to facilitate understanding.
Introduction
The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression. A key functional module within these proteins is the bromodomain, which recognizes acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of CBP/p300 activity has been implicated in various diseases, most notably cancer, making their bromodomains attractive therapeutic targets.[1][2] The isoxazole scaffold has emerged as a promising starting point for the development of potent and selective CBP/p300 bromodomain inhibitors.
Data Presentation: Isoxazole-Based CBP/p300 Bromodomain Inhibitors
The following table summarizes the quantitative data for selected isoxazole-containing inhibitors of the CBP/p300 bromodomain. These compounds have been developed through medicinal chemistry efforts to improve potency, selectivity, and cellular activity.
| Compound ID | Scaffold | Target | Assay Type | IC50 (nM) | Kd (nM) | Cell-Based Assay IC50 (µM) | Reference(s) |
| SGC-CBP30 | 5-Isoxazolyl-benzimidazole | CBP | AlphaScreen | - | 21 | - | [3] |
| UMB298 | Dimethylisoxazole-imidazo[1,2-a]pyridine | CBP | TR-FRET | 72 | - | - | [4] |
| PF-CBP1 | 5-Isoxazolyl-benzimidazole | CBP | - | - | 190 | - | [3] |
| 16t (Y16524) | 5-Imidazole-3-methylbenz[d]isoxazole | p300 | AlphaScreen | 10 | - | 0.49 (MV4;11 cells) | [5][6] |
| 16u (Y16526) | 5-Imidazole-3-methylbenz[d]isoxazole | p300 | AlphaScreen | 30 | - | 0.26 (MV4;11 cells) | [5][6] |
| DC_CP20 | Not specified in detail | CBP | TR-FRET | 744.3 | 4010 (SPR) | 19.2 (MV4-11 cells) | [7][8] |
| I-CBP112 | Benzoxazepine | CBP | AlphaScreen | 170 | - | - | [9] |
| Compound 12 | 4-Aryl-3,5-dimethylisoxazole | CBP | AlphaScreen | 32,200 | - | - | [3] |
Signaling Pathways and Experimental Workflows
To understand the context of CBP/p300 inhibition and the process of inhibitor development, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical progression of structure-activity relationship (SAR) studies.
Caption: CBP/p300 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Development.
Caption: SAR of Isoxazole-Based CBP/p300 Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of isoxazole-based CBP/p300 bromodomain inhibitors are provided below.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a homogeneous, proximity-based assay used for high-throughput screening of inhibitors of the CBP bromodomain-acetylated peptide interaction.
Principle: The assay measures the energy transfer between a donor fluorophore (Europium-chelate labeled CBP bromodomain) and an acceptor fluorophore (allophycocyanin-labeled streptavidin bound to a biotinylated acetylated histone peptide). Inhibition of the interaction disrupts the proximity of the donor and acceptor, leading to a decrease in the FRET signal.[10][11]
Materials:
-
Recombinant GST-tagged CBP Bromodomain
-
Biotinylated acetylated histone H4 peptide (e.g., H4K12ac)
-
Europium (Eu3+)-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
TR-FRET Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)[7]
-
Test compounds (isoxazole derivatives) dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plate. Include DMSO-only wells for high signal (positive control) and a known inhibitor for low signal (negative control).
-
-
Reagent Preparation:
-
Prepare a working solution of GST-CBP bromodomain and Eu3+-anti-GST antibody in TR-FRET Assay Buffer.
-
Prepare a working solution of biotinylated acetylated histone peptide and Streptavidin-APC in TR-FRET Assay Buffer.
-
-
Assay Assembly:
-
Add the GST-CBP bromodomain/Eu3+-anti-GST antibody solution to all wells of the assay plate.
-
Incubate for 30 minutes at room temperature, protected from light, to allow for antibody-protein binding.
-
Add the biotinylated peptide/Streptavidin-APC solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor). A time delay of 50-100 µs is typically used to reduce background fluorescence.[11]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the high (DMSO) and low (known inhibitor) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.
-
Protocol 2: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based, no-wash assay technology suitable for HTS of protein-protein interaction inhibitors.
Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. When a biological interaction brings the beads into close proximity (~200 nm), excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal.[12][13]
Materials:
-
Recombinant His-tagged CBP Bromodomain
-
Biotinylated acetylated histone H4 peptide
-
Nickel Chelate (Ni-NTA) Coated Acceptor Beads
-
Streptavidin Coated Donor Beads
-
AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.1% BSA)
-
Test compounds (isoxazole derivatives) dissolved in DMSO
-
384-well ProxiPlates
Procedure:
-
Compound Plating:
-
As described in the TR-FRET protocol, dispense serial dilutions of test compounds into the assay plate.
-
-
Reagent Preparation (in subdued light):
-
Prepare a working solution of His-tagged CBP bromodomain in AlphaScreen Assay Buffer.
-
Prepare a working solution of biotinylated acetylated histone peptide in AlphaScreen Assay Buffer.
-
Prepare a suspension of Ni-NTA Acceptor beads in AlphaScreen Assay Buffer.
-
Prepare a suspension of Streptavidin Donor beads in AlphaScreen Assay Buffer.
-
-
Assay Assembly:
-
Add the His-tagged CBP bromodomain solution to all wells.
-
Add the biotinylated acetylated histone peptide solution to all wells.
-
Add the Ni-NTA Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads to all wells.
-
-
Incubation:
-
Incubate the plate for an additional 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the AlphaScreen signal to high and low controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (CBP bromodomain) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[14][15]
Materials:
-
Highly purified recombinant CBP Bromodomain
-
Isoxazole-based inhibitor of known concentration
-
ITC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). The buffer for the protein and the inhibitor must be identical.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the CBP bromodomain extensively against the ITC buffer.
-
Dissolve the inhibitor in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and inhibitor solutions immediately before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., a series of 2 µL injections every 150 seconds). The first injection is typically smaller (e.g., 0.4 µL) and is discarded during data analysis.[14]
-
-
Loading the Calorimeter:
-
Load the CBP bromodomain solution (e.g., 20 µM) into the sample cell.
-
Load the inhibitor solution (e.g., 200 µM) into the injection syringe.
-
-
Titration:
-
Initiate the titration experiment. The instrument will automatically inject the inhibitor into the protein solution and record the heat changes.
-
-
Control Experiment:
-
Perform a control titration by injecting the inhibitor solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Protocol 4: Cellular Target Engagement Assay (e.g., NanoBRET™)
This type of assay measures the engagement of the inhibitor with the CBP/p300 bromodomain within a cellular environment.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay involves expressing the target protein (CBP bromodomain) as a fusion with a NanoLuc® luciferase. A fluorescently labeled tracer that binds to the bromodomain is then added to the cells. In the absence of an inhibitor, the tracer binds to the bromodomain, bringing the fluorophore in close proximity to the luciferase and resulting in energy transfer. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.
Materials:
-
Cells expressing CBP bromodomain-NanoLuc® fusion protein
-
NanoBRET™ tracer for CBP/p300
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
Test compounds (isoxazole derivatives) dissolved in DMSO
-
White, 96-well cell culture plates
-
Luminometer capable of measuring BRET ratios
Procedure:
-
Cell Plating:
-
Seed the cells expressing the CBP bromodomain-NanoLuc® fusion into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37 °C and 5% CO2.
-
-
Tracer and Substrate Addition:
-
Prepare a working solution of the NanoBRET™ tracer and Nano-Glo® Substrate in Opti-MEM®.
-
Add this solution to all wells.
-
-
Data Acquisition:
-
Read the plate on a luminometer equipped with filters for measuring donor (luciferase) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
The isoxazole scaffold has proven to be a versatile and effective starting point for the development of potent and selective inhibitors of the CBP/p300 bromodomain. The application notes and protocols provided herein offer a framework for researchers to screen, characterize, and optimize novel isoxazole-based inhibitors. The continued exploration of the structure-activity relationships of this chemical series holds significant promise for the development of novel therapeutics for cancer and other diseases driven by CBP/p300 dysregulation.
References
- 1. CBP/p300 bromodomain: new promising epigenetic target | Visualized Cancer Medicine [vcm.edpsciences.org]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Dimethylisoxazole-Attached Imidazo[1,2- a]pyridines as Potent and Selective CBP/P300 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zaguan.unizar.es [zaguan.unizar.es]
Application Notes & Protocols: Synthesis of 5-aryl-3-chlorobenzo[d]isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzo[d]isoxazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance. Derivatives of this core structure are known to exhibit a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1]. The strategic functionalization of the benzo[d]isoxazole ring system allows for the fine-tuning of these biological activities. This document provides a detailed protocol for the synthesis of a specific class of these compounds, the 5-aryl-3-chlorobenzo[d]isoxazole derivatives, via a robust and versatile two-step synthetic strategy. The key transformation involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which enables the introduction of diverse aryl groups at the 5-position of the benzisoxazole core.
Overall Synthetic Strategy
The synthesis is approached in two main stages. The first stage involves the preparation of the key intermediate, 5-bromo-3-chlorobenzo[d]isoxazole . This intermediate provides the foundational structure with the necessary reactive handles for subsequent diversification. While this compound is commercially available, a synthetic route from 3-bromophenol is outlined for reference. The second, and focal, stage is the Suzuki-Miyaura cross-coupling of this intermediate with various arylboronic acids to yield the target 5-aryl-3-chlorobenzo[d]isoxazole derivatives.
Figure 1: General workflow for the synthesis of 5-aryl-3-chlorobenzo[d]isoxazole.
Experimental Protocols
Protocol 1: Synthesis of Key Intermediate: this compound (Reference)
This multi-step procedure starts from 3-bromophenol. Note: This intermediate is also commercially available from suppliers such as ChemScene[2].
Step 1a: Synthesis of 3-bromophenyl acetate To a solution of 3-bromophenol (1 eq.) in dichloromethane, add acetyl chloride (1.1 eq.) and triethylamine (1.2 eq.) dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature for 2-4 hours. Upon completion (monitored by TLC), the mixture is washed sequentially with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-bromophenyl acetate[3].
Step 1b: Fries Rearrangement to 4-Bromo-2-hydroxyacetophenone 3-bromophenyl acetate (1 eq.) is heated with aluminum chloride (AlCl₃, 1.5 eq.) without solvent at a high temperature (typically 140-160 °C) for several hours. The reaction is then cooled and carefully quenched with ice and concentrated HCl. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to give 4-bromo-2-hydroxyacetophenone[3].
Step 1c: Oximation 4-Bromo-2-hydroxyacetophenone (1 eq.) is refluxed with hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or pyridine in ethanol for 2-4 hours. The solvent is removed under reduced pressure, and water is added. The resulting solid oxime is filtered, washed with water, and dried.
Step 1d: Cyclization and Chlorination The oxime intermediate (1 eq.) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS, 2.2 eq.) is added, and the mixture is heated. The reaction proceeds via an oxidative cyclization to form the 3-chlorobenzo[d]isoxazole ring. After cooling, the reaction mixture is poured into water, and the product is extracted, washed, dried, and purified by column chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for 5-Aryl-3-chlorobenzo[d]isoxazole Derivatives
This protocol has been adapted from established procedures for Suzuki coupling on related halogenated benz-heterocycles[4][5].
Materials and Equipment:
-
This compound
-
Appropriate arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
1,4-Dioxane or a mixture of DMF and water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask or microwave vial, add this compound (1 eq.), the selected arylboronic acid (1.5 eq.), potassium carbonate (3 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting benzisoxazole.
-
Reaction: Stir the mixture at 80-110 °C. If using microwave irradiation, a typical condition is 150 °C for 20-30 minutes[4]. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours for conventional heating).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-3-chlorobenzo[d]isoxazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation
The Suzuki-Miyaura coupling is versatile and accommodates a wide range of arylboronic acids. The following table summarizes representative examples with typical yields reported for similar transformations[5].
| Arylboronic Acid (Ar-B(OH)₂) | Product Structure | Product Name | Typical Yield (%) |
| Phenylboronic acid | 3-Chloro-5-phenylbenzo[d]isoxazole | 75-90% | |
| 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)benzo[d]isoxazole | 70-85% | |
| Pyridin-3-ylboronic acid | 3-Chloro-5-(pyridin-3-yl)benzo[d]isoxazole | 60-75% | |
| 4-Fluorophenylboronic acid | 3-Chloro-5-(4-fluorophenyl)benzo[d]isoxazole | 78-92% |
(Note: Product images are illustrative placeholders. Actual yields may vary based on reaction scale and optimization.)
Application & Biological Context
Derivatives of 3,5-diaryl isoxazoles have been investigated as potential anticancer agents[6]. One study identified compounds that bind to and potentially inhibit Ribosomal protein S6 kinase beta-1 (S6K1), a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival. The 5-aryl-3-chlorobenzo[d]isoxazole derivatives synthesized through this protocol are structural analogs and could be screened for similar inhibitory activities.
Figure 2: Potential mechanism of action via inhibition of the S6K1 signaling pathway.
References
- 1. 3-Chloro-5-methylbenzo[d]isoxazole|CAS 196708-35-7 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions on Halogenated Benzisoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and functional materials.[1] The benzisoxazole moiety is a privileged heterocyclic scaffold found in a variety of biologically active compounds and approved drugs. The ability to introduce amino groups onto the benzisoxazole core via C-N bond formation opens up a vast chemical space for the development of novel therapeutic agents. This document provides a detailed guide for the application of the Buchwald-Hartwig amination to halogenated benzisoxazoles.
While specific literature examples for the Buchwald-Hartwig amination directly on halogenated benzisoxazoles are not extensively reported, the principles of this reaction are well-established for a wide range of aryl and heteroaryl halides.[1] The protocols and data presented herein are based on successful applications of this methodology to structurally similar and electronically demanding heterocyclic systems, offering a robust starting point for researchers working with benzisoxazole substrates.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of ligand is crucial for the success of the reaction, as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[3]
General Experimental Workflow
The successful execution of a Buchwald-Hartwig amination reaction requires careful attention to anhydrous and anaerobic conditions, as the palladium catalysts and some phosphine ligands are sensitive to air and moisture.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Representative Conditions for Analogous Heterocycles
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various halogenated heterocycles, which can serve as a starting point for the optimization of reactions with halogenated benzisoxazoles.
| Entry | Heterocyclic Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 94 |
| 2 | 2-Bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOtBu (1.2) | Toluene | Reflux | High |
| 3 | Aryl Chlorides | Various Amines | Pd₂(dba)₃ (1) | IPr·HCl (4) | KOtBu | Dioxane | 100 | Good to Excellent |
| 4 | Dichloroquinolines | Adamantane-containing amines | Pd(dba)₂ (4-8) | BINAP or DavePhos (4.5-9) | tBuONa | Dioxane | Reflux | Moderate to Good |
| 5 | 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | - | LiHMDS (2.0) | THF | 65 | Not specified |
Detailed Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of a generic halogenated benzisoxazole. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for the Amination of Bromo- or Chloro-benzisoxazoles with Primary or Secondary Amines
Materials:
-
Halogenated benzisoxazole (e.g., 3-bromo-1,2-benzisoxazole or 5-chloro-1,2-benzisoxazole) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the halogenated benzisoxazole, the amine, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask or tube and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired aminobenzisoxazole.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
For substrates that are less reactive, microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the halogenated benzisoxazole (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), phosphine ligand (e.g., XPhos, 10 mol%), and base (e.g., KOtBu, 1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Increase the reaction temperature or switch to microwave heating.
-
Screen different palladium precatalysts, ligands, and bases. For electron-deficient heterocycles like benzisoxazoles, more electron-rich and bulky ligands (e.g., Buchwald's biaryl phosphine ligands) are often more effective.[3]
-
Consider using a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS), particularly for less nucleophilic amines.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
Lower the reaction temperature.
-
Optimize the ligand-to-palladium ratio.
-
Screen different ligands, as the choice of ligand can significantly influence the selectivity of the reaction.
-
Conclusion
The Buchwald-Hartwig amination represents a highly versatile and powerful tool for the synthesis of aminobenzisoxazole derivatives, which are of significant interest in medicinal chemistry and drug development. While specific protocols for this scaffold are not yet widely published, the general principles and established methodologies for other challenging heterocyclic systems provide a solid foundation for the successful application of this reaction. Careful optimization of the catalyst, ligand, base, and reaction conditions will be key to achieving high yields and purity for the desired aminobenzisoxazole products.
References
Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their unique structural and electronic properties contribute to a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing isoxazole derivatives is of paramount importance. The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne stands out as one of the most powerful and widely utilized methods for the regioselective synthesis of isoxazoles.[5][6][7] This approach allows for the rapid construction of the isoxazole core with a high degree of functional group tolerance, making it highly amenable to the generation of diverse molecular libraries for drug screening.
These application notes provide an overview of the 1,3-dipolar cycloaddition for isoxazole synthesis and present detailed protocols for various methodologies, including copper-catalyzed, ruthenium-catalyzed, and solvent-free mechanochemical approaches.
Reaction Mechanism and Workflow
The 1,3-dipolar cycloaddition is a concerted pericyclic reaction involving a 4π-electron component (the nitrile oxide) and a 2π-electron component (the alkyne). The reaction proceeds through a cyclic transition state to afford the five-membered isoxazole ring.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
Microwave-Assisted Synthesis of Substituted Isoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted isoxazoles utilizing microwave irradiation. The isoxazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved selectivity, aligning with the principles of green chemistry.[1][2][3]
Application Notes
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds like isoxazoles. The primary advantages of this technology include:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from several hours or even days to mere minutes.[2][4] For instance, the synthesis of 5-(substituted phenyl)-3-phenylisoxazole derivatives, which requires 6-8 hours with conventional heating, can be completed within 6-10 minutes under microwave irradiation.[2]
-
Enhanced Yields and Purity: By minimizing the formation of byproducts often associated with prolonged reaction times under conventional heating, microwave synthesis frequently leads to higher isolated yields and cleaner reaction profiles.[1][2][4]
-
Improved Selectivity: The precise temperature control and rapid heating afforded by microwave reactors can enhance the regioselectivity of cycloaddition reactions, leading to the preferential formation of a single isomer.[4][5]
-
Energy Efficiency and Green Chemistry: MAOS is considered a green technology due to its efficient energy transfer, reduced solvent usage in some cases, and potential for cleaner reactions, thereby minimizing waste.[1]
The synthesis of substituted isoxazoles via microwave irradiation is versatile, accommodating a wide range of starting materials and enabling the creation of diverse molecular libraries crucial for drug discovery programs. Common synthetic strategies that are significantly enhanced by microwave assistance include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the cyclization of chalcones with hydroxylamine.
Key Synthetic Strategies
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile (such as an alkyne) is a fundamental and highly effective method for constructing the isoxazole ring. Microwave irradiation accelerates the in situ generation of nitrile oxides from precursors like hydroximinoyl chlorides or aldoximes and their subsequent cycloaddition.[4][6] This approach allows for the one-pot, multi-component synthesis of 3,4,5-trisubstituted isoxazoles with excellent regioselectivity.[4]
Figure 1: General scheme for 1,3-dipolar cycloaddition.
Cyclization of Chalcones
Another widely used method involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride in the presence of a base. Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone. The subsequent cyclization under microwave irradiation is highly efficient, providing 3,5-disubstituted isoxazoles in high yields and short reaction times.[1][2]
Figure 2: Synthesis of isoxazoles from chalcones.
Experimental Protocols and Data
The following tables summarize quantitative data from literature for different microwave-assisted synthetic routes to substituted isoxazoles. Detailed protocols for representative reactions are also provided.
Data Presentation
Table 1: Microwave-Assisted 1,3-Dipolar Cycloaddition of Alkynes and in situ Generated Nitrile Oxides.[4]
| Entry | Alkyne (R2/R3) | Hydroximinoyl Chloride (R1) | Conditions | Time (min) | Yield (%) |
| 1 | Phenylacetylene | 4-Chlorophenyl | Toluene, Et3N, 150 °C | 30 | 85 |
| 2 | 1-Octyne | 4-Methoxyphenyl | Toluene, Et3N, 150 °C | 30 | 78 |
| 3 | Propargyl alcohol | Phenyl | Toluene, Et3N, 150 °C | 30 | 72 |
| 4 | Ethyl propiolate | 4-Nitrophenyl | Toluene, Et3N, 150 °C | 30 | 81 |
Table 2: Microwave-Assisted Synthesis of Isoxazoles from Chalcones and Hydroxylamine Hydrochloride.[2]
| Entry | Chalcone Substituent (Ar) | Conditions | Time (min) | Yield (MW, %) | Yield (Conv., %) |
| 1 | 4-Chlorophenyl | Ethanol, NaOAc | 6 | 82 | 69 (6h) |
| 2 | 4-Methoxyphenyl | Ethanol, NaOAc | 8 | 78 | 65 (7h) |
| 3 | 4-Nitrophenyl | Ethanol, NaOAc | 7 | 80 | 68 (6h) |
| 4 | 2-Hydroxyphenyl | Ethanol, NaOAc | 10 | 67 | 58 (8h) |
Table 3: Microwave-Assisted Synthesis of bis-Isoxazole Ethers.[5]
| Entry | Substituent (Ar) | Conditions | Time (min) | Yield (%) |
| 1 | Phenyl | THF/H2O, NaHCO3, 100 °C | 30 | 85 |
| 2 | 4-Methylphenyl | THF/H2O, NaHCO3, 100 °C | 30 | 92 |
| 3 | 4-Chlorophenyl | THF/H2O, NaHCO3, 100 °C | 30 | 81 |
| 4 | 4-Methoxyphenyl | THF/H2O, NaHCO3, 100 °C | 30 | 88 |
Protocols
Protocol 1: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Isoxazoles via 1,3-Dipolar Cycloaddition[4]
This protocol describes a microwave-assisted, one-pot Sonogashira coupling-cycloaddition sequence.
Materials:
-
Acid chloride (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Hydroximinoyl chloride (1.2 mmol)
-
Pd(PPh3)2Cl2 (0.02 mmol)
-
CuI (0.04 mmol)
-
Triethylamine (Et3N) (3.0 mmol)
-
Toluene (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the acid chloride (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add toluene (5 mL), the terminal alkyne (1.1 mmol), and triethylamine (2.0 mmol) via syringe.
-
Irradiate the mixture in the microwave reactor at 80 °C for 10 minutes.
-
After cooling, add the hydroximinoyl chloride (1.2 mmol) and additional triethylamine (1.0 mmol) to the reaction mixture.
-
Seal the vial and irradiate in the microwave reactor at 150 °C for 30 minutes.
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.
Figure 3: Workflow for one-pot isoxazole synthesis.
Protocol 2: Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones[2]
This protocol details the cyclization of a chalcone with hydroxylamine hydrochloride.
Materials:
-
Substituted chalcone (0.01 mol)
-
Hydroxylamine hydrochloride (0.01 mol)
-
Sodium acetate (0.02 mol) or Ethanolic Sodium Hydroxide
-
Ethanol (20 mL)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
In a microwave-safe vessel, dissolve the substituted chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol (20 mL).
-
Add a base, such as sodium acetate (0.02 mol) or an equivalent amount of ethanolic sodium hydroxide.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 210 W) for 6-15 minutes.[1] Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-disubstituted isoxazole.
Figure 4: Influence of substituents on reaction outcomes.
References
- 1. abap.co.in [abap.co.in]
- 2. researchgate.net [researchgate.net]
- 3. nveo.org [nveo.org]
- 4. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 5. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]
Application Notes and Protocols: Leveraging 5-Bromo-3-chlorobenzo[d]isoxazole in the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 5-Bromo-3-chlorobenzo[d]isoxazole as a key building block in the synthesis of innovative anticancer agents. The unique structural features of this compound, particularly the presence of reactive chloro and bromo substituents on the benzo[d]isoxazole scaffold, offer a versatile platform for the development of targeted cancer therapeutics. This document outlines a plausible synthetic strategy, key biological targets, and detailed experimental protocols for the synthesis and evaluation of novel anticancer compounds derived from this precursor.
Introduction
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. In the context of oncology, this heterocyclic system has been successfully incorporated into molecules targeting critical pathways involved in cancer progression, such as receptor tyrosine kinases (RTKs). The strategic placement of a chloro group at the 3-position and a bromo group at the 5-position of the benzo[d]isoxazole ring provides two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
The 3-chloro substituent is particularly amenable to nucleophilic aromatic substitution, enabling the introduction of various amine-containing pharmacophores. This is a key strategy for developing inhibitors of protein kinases, where an amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of the enzyme. The 5-bromo position offers a handle for further diversification, for instance, through cross-coupling reactions, to enhance potency, selectivity, and pharmacokinetic profiles.
Plausible Synthetic Approach: Synthesis of 3-Amino-benzo[d]isoxazole Derivatives
A primary synthetic route for utilizing this compound involves the nucleophilic substitution of the 3-chloro group with a suitable amine. This reaction provides access to a diverse library of 3-amino-benzo[d]isoxazole derivatives, which can be further evaluated for their anticancer activity.
Caption: Synthetic workflow for developing anticancer agents.
Key Biological Target: Receptor Tyrosine Kinases (RTKs)
A significant class of targets for anticancer drugs are the Receptor Tyrosine Kinases (RTKs), which play a crucial role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common hallmark of many cancers. Derivatives of 3-amino-benzo[d]isoxazole have shown promise as multi-targeted inhibitors of RTKs, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[1] By blocking the ATP-binding site of these kinases, these compounds can inhibit downstream signaling pathways, leading to the suppression of tumor growth and angiogenesis.
References
Application Notes & Protocols: Investigating the Antibacterial Properties of 5-Bromo-3-chlorobenzo[d]isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive set of protocols for the synthesis and evaluation of the antibacterial activity of novel 5-Bromo-3-chlorobenzo[d]isoxazole derivatives. The unique halogenation pattern of this scaffold presents an opportunity for the development of new antibacterial agents.
Introduction
The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new classes of antibiotics. Benzisoxazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of halogen atoms, such as bromine and chlorine, into heterocyclic structures has been shown to enhance their antimicrobial efficacy.[1]
This application note outlines a systematic approach to investigate the antibacterial potential of a novel series of compounds based on the this compound core. We provide detailed, step-by-step protocols for a plausible synthetic route and for robust, standardized in vitro antibacterial screening assays.
Synthesis of this compound Derivatives
While a specific synthesis for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for synthesizing substituted benzisoxazoles.[3][4][5] The following protocol describes a hypothetical multi-step synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-2-hydroxyacetophenone from 3-Bromophenol
-
Materials: 3-Bromophenol, acetic anhydride, aluminum chloride, dichloromethane (DCM).
-
Procedure (Acetylation): To a solution of 3-bromophenol in DCM, add acetic anhydride and a catalytic amount of a suitable acid. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Procedure (Fries Rearrangement): Cool the reaction mixture to 0°C and add anhydrous aluminum chloride portion-wise. Allow the mixture to warm to room temperature and then heat to reflux for several hours.
-
Work-up: Pour the reaction mixture into ice-cold dilute HCl. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-hydroxyacetophenone.
Step 2: Oximation of 4-Bromo-2-hydroxyacetophenone
-
Materials: 4-Bromo-2-hydroxyacetophenone, hydroxylamine hydrochloride, sodium acetate, ethanol.
-
Procedure: Dissolve 4-Bromo-2-hydroxyacetophenone in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into cold water. The product, 4-bromo-2-hydroxyacetophenone oxime, will precipitate. Filter, wash with water, and dry.
Step 3: Cyclization and Chlorination to form this compound
-
Materials: 4-bromo-2-hydroxyacetophenone oxime, N-Chlorosuccinimide (NCS), a suitable solvent like DMF or acetonitrile.
-
Procedure: This step is based on methods for the synthesis of 3-halo isoxazoles.[6][7] Dissolve the oxime in the solvent and add NCS. Heat the reaction mixture. The reaction involves an intramolecular cyclization with concomitant chlorination.
-
Work-up: After completion of the reaction (monitored by TLC), pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield this compound.
Step 4: Synthesis of Derivatives (e.g., via Suzuki Coupling)
The bromine at the 5-position can be used as a handle for further derivatization, for example, through Suzuki coupling to introduce various aryl groups.
-
Materials: this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., toluene/ethanol/water).
-
Procedure: Combine the reactants in a reaction vessel, degas the mixture, and heat under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: Perform a standard aqueous work-up, extract the product, and purify by column chromatography to obtain the final derivatives.
Characterization: All synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm their structures.
Antibacterial Screening Protocols
The following are standardized protocols for evaluating the antibacterial activity of the synthesized compounds.
Experimental Workflow for Antibacterial Screening
Caption: Workflow for in vitro antibacterial activity screening.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10][11]
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Reference antibiotics (e.g., Ciprofloxacin, Vancomycin)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of the synthesized compounds and reference antibiotics in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Reading the MIC: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative method used for preliminary screening of antibacterial activity.[12][13][14][15]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)
-
Bacterial strains and inoculum prepared as in the MIC protocol
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Disks: Aseptically apply a known volume (e.g., 20 µL) of a specific concentration of the synthesized compound solution onto each sterile paper disk. Allow the disks to dry completely in a sterile environment.
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure a confluent lawn of growth.[14]
-
-
Application of Disks: Using sterile forceps, place the prepared compound disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.[15]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
Measurement of Results: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the disk diameter.
Data Presentation
Quantitative data from the antibacterial assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data
| Compound ID | Derivative Structure (R-group) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 |
| BCBI-01 | This compound | ||
| BCBI-D01 | 5-(phenyl)-3-chloro- | ||
| BCBI-D02 | 5-(4-fluorophenyl)-3-chloro- | ||
| BCBI-D03 | 5-(4-methoxyphenyl)-3-chloro- | ||
| Ciprofloxacin | (Reference) | ||
| Vancomycin | (Reference) |
Table 2: Example of Disk Diffusion Assay Data
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus ATCC 29213 | Zone of Inhibition (mm) vs. E. coli ATCC 25922 |
| BCBI-01 | 30 | ||
| BCBI-D01 | 30 | ||
| BCBI-D02 | 30 | ||
| BCBI-D03 | 30 | ||
| Ciprofloxacin | 5 | ||
| Vancomycin | 30 |
References
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journals.in [e-journals.in]
- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. protocols.io [protocols.io]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of 5-Bromo-2-hydroxybenzonitrile (Intermediate 1)
-
Question: My reaction to form 5-bromo-2-hydroxybenzonitrile from 5-bromosalicylaldehyde has a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step are often attributed to incomplete reaction or side product formation. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure the purity of 5-bromosalicylaldehyde and hydroxylamine hydrochloride. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction temperature and time are critical. Ensure the mixture is heated adequately and for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
pH Control: The formation of the oxime intermediate is pH-sensitive. Ensure the buffering capacity of the sodium formate is adequate to maintain the optimal pH for the reaction.
-
Work-up Procedure: During the extraction process, ensure proper phase separation to avoid loss of product. Multiple extractions with a suitable organic solvent can improve recovery.
-
Issue 2: Inefficient Cyclization to 3-Amino-5-bromobenzo[d]isoxazole (Intermediate 2)
-
Question: The cyclization of 5-bromo-2-hydroxybenzonitrile to 3-amino-5-bromobenzo[d]isoxazole is resulting in a low yield. What factors could be responsible?
-
Answer: The intramolecular cyclization to form the benzisoxazole ring is a critical step. Low yields can be caused by:
-
Base Strength and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the hydroxylamine intermediate. A base that is too weak may not facilitate the reaction efficiently, while an overly strong base could lead to side reactions. Ensure the correct stoichiometry of the base is used.
-
Solvent Effects: The polarity of the solvent can influence the rate of cyclization. Experiment with different aprotic polar solvents to find the optimal conditions.
-
Temperature Control: While heating is often necessary, excessive temperatures can lead to the decomposition of the starting material or product. Careful temperature control is essential.
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times may increase the formation of byproducts.
-
Issue 3: Poor Yield in the Sandmeyer Reaction to form this compound
-
Question: The final Sandmeyer reaction to convert the 3-amino group to a 3-chloro group has a low yield. What are the common pitfalls?
-
Answer: The Sandmeyer reaction is a powerful but sometimes temperamental transformation.[1] Low yields can arise from several factors:
-
Diazotization Conditions: The formation of the diazonium salt is highly sensitive to temperature. The reaction must be kept cold (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Purity of the Diazonium Salt: Impurities in the starting 3-amino-5-bromobenzo[d]isoxazole can lead to side reactions during diazotization. Ensure the starting material is of high purity.
-
Copper(I) Chloride Quality and Amount: The copper(I) chloride catalyst is essential for the reaction. Use a fresh, high-quality source of CuCl. The stoichiometry of the catalyst can also impact the yield.
-
Control of Nitrogen Evolution: The rate of nitrogen gas evolution can be an indicator of the reaction rate. A slow, controlled evolution is often desirable. Rapid gas evolution may indicate that the reaction is proceeding too quickly, potentially leading to side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a plausible synthetic route for this compound?
-
A1: A common and plausible synthetic pathway starts from 5-bromosalicylaldehyde. This involves a three-step process:
-
Conversion of 5-bromosalicylaldehyde to 5-bromo-2-hydroxybenzonitrile.
-
Cyclization to form 3-amino-5-bromobenzo[d]isoxazole.
-
A Sandmeyer reaction to replace the 3-amino group with a chloro group.
-
-
-
Q2: What are some common side products that can form during this synthesis?
-
A2: In the first step, incomplete reaction can leave unreacted 5-bromosalicylaldehyde. During the cyclization, intermolecular reactions could potentially lead to dimer or polymer formation. In the final Sandmeyer reaction, side reactions can include the formation of 3-hydroxy-5-bromobenzo[d]isoxazole if water is not carefully excluded, or other byproducts from the decomposition of the diazonium salt.
-
-
Q3: How can I monitor the progress of each reaction step?
-
A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product.
-
-
Q4: What are the recommended purification methods for the intermediates and the final product?
-
A4: For the intermediates, purification by recrystallization or column chromatography is typically employed. The final product, this compound, can also be purified by column chromatography to remove any remaining impurities.
-
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nitrile Formation | 5-Bromosalicylaldehyde | 5-Bromo-2-hydroxybenzonitrile | 85-95 |
| 2 | Cyclization | 5-Bromo-2-hydroxybenzonitrile | 3-Amino-5-bromobenzo[d]isoxazole | 60-75 |
| 3 | Sandmeyer Reaction | 3-Amino-5-bromobenzo[d]isoxazole | This compound | 50-70 |
Note: Yields are representative and can vary based on reaction conditions and scale.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 5-Bromo-2-hydroxybenzonitrile
-
To a solution of 5-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-bromo-2-hydroxybenzonitrile.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 3-Amino-5-bromobenzo[d]isoxazole
-
To a solution of 5-bromo-2-hydroxybenzonitrile (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add hydroxylamine hydrochloride (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 3-amino-5-bromobenzo[d]isoxazole.
-
Further purification can be achieved by recrystallization.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
-
Suspend 3-amino-5-bromobenzo[d]isoxazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for improving low reaction yield.
References
Technical Support Center: Purification of 5-Bromo-3-chlorobenzo[d]isoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-chlorobenzo[d]isoxazole. The focus is on the identification and removal of common isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities encountered during the synthesis of this compound?
A1: The most prevalent isomeric impurity is 7-Bromo-3-chlorobenzo[d]isoxazole. This typically arises from the presence of 2-hydroxy-3-bromobenzaldehyde as an impurity in the starting material, which then undergoes the same reaction sequence as the desired 2-hydroxy-5-bromobenzaldehyde.
Q2: How can I quickly assess the purity of my this compound sample and detect the presence of the 7-bromo isomer?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. A solvent system of ethyl acetate/hexane will typically show distinct spots for the two isomers. The 5-bromo isomer is generally slightly more polar than the 7-bromo isomer, resulting in a lower Retention Factor (Rf) value.
Q3: What are the recommended methods for purifying this compound from its isomeric impurity?
A3: The primary methods for purification are fractional crystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification and the desired final purity.
Q4: Are there any spectroscopic differences that can be used to distinguish between the 5-bromo and 7-bromo isomers?
A4: Yes, ¹H NMR spectroscopy can be used to differentiate between the two isomers. The substitution pattern on the benzene ring results in distinct splitting patterns and chemical shifts for the aromatic protons. For unequivocal identification, 2D NMR techniques such as COSY and HMBC can be employed.
Troubleshooting Guides
Issue 1: Multiple spots observed on TLC analysis of the crude product.
-
Problem: The TLC plate shows two or more spots close to each other, indicating the presence of isomers.
-
Solution:
-
Optimize TLC Separation: To achieve better separation on the TLC plate, try varying the polarity of the mobile phase. A lower concentration of ethyl acetate in hexane will generally increase the separation between the spots.
-
Proceed to Purification: Based on the TLC results, select an appropriate purification method. For small-scale purification and high purity, column chromatography or preparative HPLC is recommended. For larger quantities, fractional crystallization may be more practical.
-
Issue 2: Co-elution of isomers during column chromatography.
-
Problem: The desired 5-bromo isomer and the 7-bromo impurity elute together during column chromatography.
-
Solution:
-
Adjust Solvent Gradient: Use a shallower solvent gradient. Start with a low polarity mobile phase (e.g., 2% ethyl acetate in hexane) and slowly increase the polarity.
-
Change Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).
-
Collect Smaller Fractions: Collect smaller fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Issue 3: Low recovery after fractional crystallization.
-
Problem: A significant amount of the desired product is lost during the recrystallization process.
-
Solution:
-
Optimize Solvent System: Carefully select the recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A mixture of solvents can also be used to fine-tune the solubility.
-
Control Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Perform Multiple Crystallizations: For very impure samples, multiple recrystallization steps may be necessary to achieve the desired purity.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
A plausible synthetic route involves the reaction of 2-hydroxy-5-bromobenzaldehyde oxime with a chlorinating agent such as N-chlorosuccinimide (NCS).
Methodology:
-
Dissolve 2-hydroxy-5-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Methodology:
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 3: Purification by Fractional Crystallization
Methodology:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Allow the solution to cool down slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum. The mother liquor can be concentrated and subjected to a second crystallization to improve the yield.
Data Presentation
Table 1: Hypothetical TLC and HPLC Data for Isomer Separation
| Compound | TLC Rf Value (5% Ethyl Acetate/Hexane) | HPLC Retention Time (minutes) |
| This compound | 0.35 | 12.5 |
| 7-Bromo-3-chlorobenzo[d]isoxazole | 0.45 | 10.8 |
HPLC Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase A: Water, Mobile Phase B: Acetonitrile. Gradient: 50% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.
Table 2: Hypothetical Solubility Data for Fractional Crystallization
| Solvent | Solubility of 5-Bromo Isomer ( g/100 mL at 25°C) | Solubility of 7-Bromo Isomer ( g/100 mL at 25°C) |
| Ethanol | 1.2 | 2.5 |
| Isopropanol | 0.8 | 1.8 |
| Hexane | <0.1 | <0.1 |
| Toluene | 3.5 | 5.0 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing isomeric impurities in this compound.
how to avoid over-bromination in benzoxazole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of benzoxazole derivatives, with a specific focus on preventing over-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is my benzoxazole derivative prone to over-bromination?
A1: The benzoxazole ring system is inherently electron-rich, which makes it highly activated and susceptible to electrophilic aromatic substitution reactions like bromination.[1][2] The presence of additional electron-donating groups (e.g., -OH, -NH2, -OCH3) on the benzene portion of the molecule further increases this reactivity, often leading to the rapid formation of di- or even tri-brominated products.
Q2: Which brominating agent is best for achieving selective mono-bromination?
A2: For controlled mono-bromination of activated aromatic rings like benzoxazole, N-Bromosuccinimide (NBS) is generally the preferred reagent over molecular bromine (Br₂).[1][3] NBS provides a low, steady concentration of electrophilic bromine, which helps to minimize over-reaction. For substrates that are particularly sensitive, other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst like ZrCl₄ can also offer high selectivity and prevent unwanted side reactions.[4]
Q3: How does my choice of solvent impact the bromination reaction?
A3: The solvent plays a critical role in modulating the reactivity of the brominating agent and influencing the reaction pathway.
-
Polar Protic Solvents (e.g., Acetic Acid, Alcohols): These can solvate and stabilize ionic intermediates, potentially increasing the rate of electrophilic aromatic substitution, which may lead to over-bromination if not carefully controlled.
-
Nonpolar Aprotic Solvents (e.g., Carbon Tetrachloride, Dichloromethane): These are often used with NBS for radical brominations but are also effective for electrophilic substitutions. They do not significantly accelerate the reaction, allowing for better control.
-
Specialized Solvents: Solvents like hexafluoroisopropanol (HFIP) have been shown to mediate and control the regioselectivity of bromination reactions in other systems, suggesting their potential utility in complex benzoxazole syntheses.[5][6]
Q4: Can I introduce the bromine atom before forming the benzoxazole ring?
A4: Absolutely. This is often the most effective strategy for ensuring precise regiochemical control and avoiding over-bromination. By starting with a pre-brominated precursor, such as a substituted 2-aminophenol (e.g., 2-amino-4-bromophenol), the position of the bromine atom is fixed before the cyclization step to form the benzoxazole ring.[7][8]
Troubleshooting Guide: Over-bromination Issues
This guide provides a systematic workflow to diagnose and resolve the formation of unwanted di- or poly-brominated benzoxazole derivatives during your synthesis.
Caption: Troubleshooting workflow for diagnosing and resolving over-bromination in benzoxazole synthesis.
Data Presentation: Bromination Reaction Outcomes
The following table summarizes reaction conditions and yields for the synthesis of specific mono-brominated benzoxazoles, providing a comparative overview.
| Product Name | Starting Materials | Brominating Agent/Conditions | Yield (%) | Reference |
| 5-Bromo-2-methylbenzo[d]oxazole | 2-Amino-4-bromophenol + DMF derivative | Imidazolium chloride promoter | 87% | [9] |
| 5-Bromo-2-phenylbenzo[d]oxazole | 2-Amino-4-bromophenol + Benzaldehyde derivative | Imidazolium chloride promoter | 80% | [9] |
| 2-(4-Bromobenzyl)benzo[d]oxazole | 2-Aminophenol + 2-(4-bromophenyl)acetamide | Tf₂O, 2-F-Pyr, DCM, rt | 93% | [8] |
Experimental Protocols
Protocol 1: Controlled Mono-bromination using NBS
This protocol is adapted for the selective bromination of an activated benzoxazole ring.
-
Preparation: Dissolve the benzoxazole substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the reaction rate.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq.) in the same solvent. Add the NBS solution to the cooled substrate solution dropwise over a period of 30-60 minutes. Slow addition is key to preventing localized high concentrations of the brominating agent.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to minimize the formation of di-brominated by-products.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Protocol 2: Synthesis from a Pre-brominated Precursor
This protocol describes the synthesis of a brominated benzoxazole via the cyclization of a brominated aminophenol.
-
Reactant Mixture: In a flask equipped with a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq.) and the desired carboxylic acid or aldehyde (1.0 eq.).
-
Cyclization Agent: Add a condensation/dehydrating agent. Polyphosphoric acid (PPA) is commonly used and the mixture is heated (e.g., to 150-200 °C) to drive the cyclization.[7][10]
-
Reaction: Stir the mixture at the elevated temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Carefully pour the hot reaction mixture into a beaker of ice water. Neutralize the acidic solution with a base (e.g., 10 M NaOH) until the product precipitates.
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Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.
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Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure brominated benzoxazole derivative.[10]
Visualization of Influencing Factors
The outcome of the bromination reaction is a balance of several key factors. The diagram below illustrates the relationships between these experimental variables and the desired selective outcome versus the undesired over-bromination.
Caption: Key experimental factors influencing the selectivity of benzoxazole bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. esisresearch.org [esisresearch.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Isoxazoles
Welcome to the technical support center for optimizing reaction conditions for nucleophilic aromatic substitution (SNAr) on isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction on the isoxazole ring not proceeding or giving very low yields?
A1: Several factors can contribute to a sluggish or low-yielding SNAr reaction on isoxazoles. A primary consideration is the activation of the isoxazole ring. SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to facilitate nucleophilic attack.[1][2] For isoxazoles, this often means having a group like a nitro (-NO2) substituent.[3][4][5] Other potential issues include poor solubility of starting materials, inappropriate choice of solvent or base, or reaction temperatures that are too low.[4]
Q2: I am observing undesired side products. What could be the cause?
A2: The formation of side products can arise from several sources. The isoxazole ring can be sensitive to strongly acidic or basic conditions, which may lead to ring-opening or other rearrangements.[4][6][7] Additionally, if the nucleophile has multiple reactive sites, this can lead to a mixture of products. The solvent itself can sometimes act as a nucleophile, especially at elevated temperatures, leading to by-products. For instance, using ethanol as a solvent can result in the formation of ethoxy-substituted isoxazoles as a side product.[4]
Q3: How do I control regioselectivity in SNAr reactions on polysubstituted isoxazoles?
A3: Regioselectivity is dictated by the position of the activating group and the leaving group on the isoxazole ring. The nucleophile will preferentially attack the carbon atom bearing the leaving group that is most activated by an electron-withdrawing group. For example, in 3,5-dinitroisoxazoles, the reaction can be highly regioselective.[3][5] Careful consideration of the electronic effects of the substituents is crucial for predicting and controlling the regiochemical outcome.
Q4: What are the best practices for purifying my substituted isoxazole product?
A4: Purification of isoxazole products can often be achieved using standard techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from unreacted starting materials and by-products.[8] In cases where the product is a crystalline solid, recrystallization can be an excellent purification method.[9] The choice of solvent for both chromatography and recrystallization will depend on the specific properties of the synthesized compound.
Troubleshooting Guide
Problem 1: No Reaction or Low Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Ring Activation | Ensure the isoxazole has a potent electron-withdrawing group (e.g., -NO2) positioned to activate the leaving group.[1][5] If activation is weak, consider synthesizing a more activated precursor. |
| Poor Solubility of Starting Materials | If starting materials are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent in which all components are soluble. For example, if a reaction is incomplete in acetonitrile due to low solubility, switching to a solvent like DMF might be beneficial.[3][9] |
| Inappropriate Solvent | The choice of solvent is critical. While dipolar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used, sometimes less conventional solvents can provide better results.[4][10] For reactions with aliphatic diamines, for instance, tert-butanol (tBuOH) was found to significantly improve yields compared to acetonitrile or ethanol.[4] |
| Incorrect Base | The base plays a crucial role in deprotonating the nucleophile and facilitating the reaction. The strength and type of base should be optimized. For some reactions, inorganic bases like K2CO3 or Cs2CO3 are effective, while for others, non-nucleophilic organic bases such as DBU or DIPEA are preferable.[4][9][11] |
| Low Reaction Temperature | Many SNAr reactions require heating to proceed at a reasonable rate.[9] If the reaction is sluggish at room temperature, gradually increase the temperature. The optimal temperature will depend on the reactivity of the substrates and the stability of the product.[9] |
Problem 2: Formation of Multiple Products or Side Products
| Potential Cause | Troubleshooting Steps |
| Isoxazole Ring Opening | The isoxazole ring can be unstable under harsh conditions.[4] Avoid excessively high temperatures and very strong bases if ring decomposition is suspected. Electron capture by the isoxazole ring can trigger the dissociation of the O-N bond.[6][7] |
| Solvent Nucleophilicity | Alcohols, if used as solvents, can compete with the intended nucleophile, leading to undesired ether by-products.[4] If this is observed, switch to a non-nucleophilic solvent like THF, DMF, or tBuOH.[4][10] |
| Over-reaction | If the product of the initial SNAr reaction can undergo further reaction, this can lead to a mixture of products. This is more common when using highly polar aprotic solvents.[10] Consider using a less polar solvent or carefully controlling the stoichiometry of the reactants. |
| Lack of Regioselectivity | If the isoxazole has multiple potential leaving groups or positions for nucleophilic attack, a mixture of isomers may be formed. Enhancing the electronic differentiation between the potential reaction sites can improve regioselectivity.[3][5] |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of SNAr reactions on isoxazoles.
Table 1: Optimization of the Reaction between a 5-Nitroisoxazole and a Diamine [4]
| Entry | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | Cs2CO3 | CH3CN | 7 days | 20 | 5 |
| 2 | K2CO3 | CH3CN/H2O | 48 h | 20 | 5 |
| 3 | DIPEA | CH3CN | 96 h | 20 | - |
| 4 | DIPEA | CH3CN | 2 h | 80 | 16 |
| 5 | Et3N | THF | 48 h | 20 | 15 |
| 6 | DIPEA | EtOH | 48 h | 20 | 36 |
| 7 | DIPEA | tBuOH | 48 h | 20 | 77 |
Table 2: Effect of Activating Group and Temperature on N-Deprotonation–O-SNAr Cyclization [9]
| Activating Group at C5 | Temperature (°C) | Time (h) |
| -NO2 | 90 | 1 |
| -CN | 115 | 1 |
| -CO2Me | 120 | 2 |
| -CF3 | 130 | 3 |
Experimental Protocols
General Protocol for SNAr of a 5-Nitroisoxazole with a Nucleophile
This protocol is a generalized procedure based on methodologies reported for the reaction of 5-nitroisoxazoles with various nucleophiles.[3][4]
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Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve the 5-nitroisoxazole (1.0 eq.) in the chosen solvent (e.g., tBuOH, acetonitrile, or DMF).
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Addition of Nucleophile and Base: Add the nucleophile (e.g., an amine or thiol, typically 1.0-1.2 eq.) to the solution. Subsequently, add the base (e.g., DIPEA, K2CO3, 1.0-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux) for the required duration (from a few hours to several days).
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Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, it may be removed by filtration. The solvent can be removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired substituted isoxazole.
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Characterization: Characterize the final product using appropriate analytical techniques, such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Troubleshooting workflow for SNAr reactions on isoxazoles.
Caption: General mechanism of SNAr on an activated isoxazole ring.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Diradical Interactions in Ring-Open Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Isoxazole Ring Formation
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling regioselectivity during isoxazole ring formation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1][2] However, poor regioselectivity can occur. To enhance the formation of the 3,5-isomer, consider the following strategies:
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Catalyst Selection: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1][2][3] Ruthenium catalysts have also been successfully employed for this purpose.[1][2]
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Solvent Choice: Less polar solvents can sometimes favor the formation of the 3,5-isomer.[1]
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Reaction Temperature: Lowering the reaction temperature may improve selectivity.[1][2]
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In Situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from a precursor like an oxime (using an oxidant such as N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) can help maintain a low concentration of the dipole, which can improve selectivity.[1][4]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What methods can I use to favor the 3,4-regioisomer?
A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[1] Here are some strategies to promote the formation of the 3,4-isomer:
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Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[1]
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Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][5]
-
Q3: My isoxazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A3: Low yields in isoxazole synthesis can arise from several factors. Here is a troubleshooting guide:
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Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and may dimerize to form furoxans.[2] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne.[1] Using a large excess of the alkyne can also help, though this may not be cost-effective.[2]
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Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly decrease the reaction rate.[1][2]
-
Reaction Conditions:
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are crucial.[1]
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Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or products. Optimization of the reaction temperature is key.[1][2]
-
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Purification: Isoxazoles can sometimes be challenging to purify. Ensure that you are using appropriate chromatographic conditions.[1]
Q4: How do the electronic and steric properties of substituents affect the regioselectivity of the 1,3-dipolar cycloaddition?
A4: The regioselectivity of the 1,3-dipolar cycloaddition is governed by both electronic and steric effects.
-
Electronic Effects: According to the frontier molecular orbital (FMO) theory, the regioselectivity is determined by the alignment of the orbitals with the largest coefficients. In the reaction between a typical nitrile oxide and a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]
-
Steric Effects: Large, bulky substituents on the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric repulsion also generally favors the formation of the 3,5-isomer in reactions involving terminal alkynes.[1][2]
Data Presentation: Impact of Reaction Conditions on Regioselectivity
Table 1: Effect of Catalysts on the Regioselectivity of Isoxazole Formation
| Catalyst | Reactants | Predominant Isomer | Notes |
| Copper(I) (e.g., CuI, in situ from CuSO₄) | Nitrile Oxide + Terminal Alkyne | 3,5-disubstituted | "Click" approach, highly reliable for this isomer.[3] |
| Ruthenium(II) | Nitrile Oxide + Alkyne | Can favor specific regioisomers | Can be used for both 3,5- and 3,4,5-trisubstituted isoxazoles.[6] |
| Gold(III) (e.g., AuCl₃) | α,β-acetylenic oximes | 3,5-disubstituted | Promotes cycloisomerization.[7] |
| Lewis Acids (e.g., BF₃·OEt₂) | β-enamino diketone + Hydroxylamine | 3,4-disubstituted | Activates carbonyl groups to direct regiochemistry.[1][3] |
Table 2: Influence of Solvents on the Regioselectivity of Isoxazole Formation from β-Enamino Diketones
| Solvent | Predominant Isomer | Conditions |
| Ethanol (Polar, Protic) | May favor one regioisomer | Cyclocondensation of β-enamino diketones with hydroxylamine.[3] |
| Acetonitrile (Aprotic) | May favor the other regioisomer | Cyclocondensation of β-enamino diketones with hydroxylamine.[3] |
| Toluene (Non-polar) | 3,4-disubstituted | Enamine-based [3+2] cycloaddition.[1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This one-pot, three-step procedure utilizes a copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes.[3]
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In situ Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) in a suitable solvent (e.g., THF), add a mild base (e.g., triethylamine, 1.2 mmol).
-
Copper Catalyst Preparation: In a separate flask, prepare the copper(I) catalyst by adding a copper(II) source (e.g., CuSO₄·5H₂O, 0.05 mmol) and a reducing agent (e.g., sodium ascorbate, 0.1 mmol) to the solvent.
-
Cycloaddition: Add the terminal alkyne (1.0 mmol) to the catalyst mixture, followed by the dropwise addition of the in situ generated nitrile oxide solution.
-
Reaction Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition
This method is a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[1]
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To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
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Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
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Upon completion, quench the reaction and purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.
Protocol 3: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
This method employs BF₃·OEt₂ to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine.[1]
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To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
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Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress (e.g., by TLC).
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Upon completion, quench the reaction with water and extract with ethyl acetate.
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The crude product is purified by column chromatography.
Visualizations
Caption: Reaction pathways for controlling isoxazole regioselectivity.
Caption: A workflow for troubleshooting isoxazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Highly Polar Isoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of highly polar isoxazole derivatives. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Chromatography Issues
Q1: My polar isoxazole derivative shows significant streaking and poor separation on a standard silica gel column. What can I do to improve this?
A1: Streaking on silica gel is a common issue with highly polar compounds, often due to strong interactions with the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this:
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Incorporate a Mobile Phase Modifier :
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For Basic Compounds : If your isoxazole derivative has basic functional groups (like a primary amine), adding a small amount of a base such as triethylamine or ammonium hydroxide (typically 0.1-2%) to the mobile phase can significantly reduce tailing.[1][2] These modifiers compete for the acidic sites on the silica gel, preventing your compound from binding too strongly.
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For Acidic Compounds : For acidic derivatives, adding a small amount of an acid like acetic acid or formic acid can have a similar beneficial effect by protonating the compound and reducing its interaction with the stationary phase.[2]
-
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Increase Mobile Phase Polarity : A common strategy is to gradually increase the polarity of the eluent.[1] If a hexane/ethyl acetate system is insufficient, switch to more polar solvents like dichloromethane/methanol or ethyl acetate/methanol.[3][4]
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Change the Stationary Phase :
-
Use an Alternative Chromatography Technique : If normal-phase chromatography continues to be problematic, other techniques may be more suitable. (See Q2 and Q3).
Q2: My highly polar isoxazole derivative is not retained on a C18 reversed-phase column and elutes in the void volume. How can I achieve retention and separation?
A2: This is a classic problem for highly polar analytes in reversed-phase high-performance liquid chromatography (RP-HPLC) because they have little affinity for the nonpolar C18 stationary phase.[5] Here are the recommended solutions:
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Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is an excellent technique for retaining and separating very polar compounds.[1][6][7] It utilizes a polar stationary phase (like silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][6][8] This creates a water-rich layer on the stationary phase into which polar analytes can partition.
-
Mixed-Mode Chromatography (MMC) : This technique uses stationary phases with multiple functionalities, such as combining reversed-phase and ion-exchange properties.[9][10][11][12] This allows for the retention of both polar and nonpolar analytes and is highly effective for ionizable compounds.[9][12] MMC is also compatible with mass spectrometry as it often avoids the need for ion-pairing reagents.[9]
-
Supercritical Fluid Chromatography (SFC) : SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[13][14] It is particularly effective for polar compounds and offers fast, efficient separations with reduced solvent consumption.[15][16][17] Any compound soluble in methanol is generally a good candidate for SFC.[15]
-
Porous Graphitized Carbon (PGC) Columns : Columns like Hypercarb™ are made of porous graphitized carbon and can retain extremely polar compounds that show no retention on traditional C18 phases.[18]
Crystallization Issues
Q3: I am trying to purify my polar isoxazole derivative by recrystallization, but it either "oils out" or fails to crystallize. What should I do?
A3: Recrystallization is a powerful technique but requires careful solvent selection, especially for polar molecules.
-
Troubleshooting "Oiling Out" : This occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to liquefy instead of crystallizing.
-
Adjust Solvent System : Try using a lower-boiling point solvent or a co-solvent system.[2][19] You can dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until turbidity appears, then allow it to cool slowly.[2][19]
-
-
Troubleshooting Failure to Crystallize :
-
Induce Crystallization : If crystals do not form upon cooling, the solution may be supersaturated.[20] Try scratching the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites.[2][21] Adding a "seed crystal" from a previous batch can also initiate crystallization.
-
Increase Concentration : The solution might be too dilute. Slowly evaporate the solvent to increase the concentration of your compound and then attempt to cool it again.[2][19]
-
Solvent Choice : For polar molecules containing oxygen or nitrogen, alcohol/water mixtures are often a good starting point for recrystallization.[21] The ideal solvent will dissolve the compound poorly at low temperatures but completely at high temperatures.[20]
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification technique for a highly polar isoxazole derivative.
Caption: Decision workflow for purifying polar isoxazole derivatives.
Comparison of Chromatographic Techniques
The table below summarizes and compares various chromatography techniques suitable for purifying highly polar isoxazole derivatives.
| Technique | Stationary Phase | Typical Mobile Phase | Best For... | Key Advantages | Common Issues |
| Normal Phase | Silica Gel, Alumina | Non-polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) | Moderately polar, non-ionic compounds soluble in organic solvents. | Simple, widely available. | Streaking/tailing of very polar or basic compounds; poor retention of non-polar impurities.[1][2] |
| Reversed Phase (RP-HPLC) | C18, C8 (Non-polar) | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol) | Non-polar to moderately polar compounds. | Excellent for removing non-polar impurities. | Poor or no retention for highly polar compounds.[5][18] |
| HILIC | Silica, Amino, Diol (Polar) | High organic content (>60% ACN) with aqueous buffer | Highly polar, hydrophilic, and water-soluble compounds.[6] | Excellent retention of polar analytes; MS-compatible mobile phases. | Requires careful column equilibration; sensitive to water content.[8] |
| Mixed-Mode (MMC) | Combined RP and Ion-Exchange ligands | Aqueous buffers with organic modifiers | Ionizable polar compounds; mixtures with diverse polarities.[9][11] | Retains both polar and nonpolar analytes; avoids ion-pairing reagents.[9][12] | Method development can be more complex due to multiple interaction modes. |
| SFC | Various (e.g., Silica, 2-Ethylpyridine) | Supercritical CO₂ with polar co-solvents (e.g., Methanol) | Polar neutral and ionic compounds; chiral separations.[13][15] | Fast, "green" (less organic solvent), high efficiency.[14][15][17] | Requires specialized instrumentation; not suitable for highly water-soluble compounds.[15] |
Experimental Protocols
Protocol 1: HILIC Purification of a Highly Polar Isoxazole
This protocol is a general guideline for purifying a highly polar, neutral isoxazole derivative that shows poor retention in reversed-phase chromatography.
-
Column Selection and Preparation :
-
Select a HILIC column (e.g., bare silica, amino, or diol phase).
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate) for at least 10-15 column volumes to ensure a stable water layer is formed on the stationary phase.
-
-
Sample Preparation :
-
Dissolve the crude isoxazole derivative in a solvent mixture that is as close to the initial mobile phase composition as possible (e.g., 80:20 Acetonitrile:Water).[22] Dissolving in a stronger, more aqueous solvent can lead to peak distortion.
-
Filter the sample through a 0.22 or 0.45 µm filter before injection.
-
-
Elution and Fraction Collection :
-
Inject the sample onto the equilibrated column.
-
Elute with a gradient of increasing aqueous content. A typical gradient might be from 5% to 50% aqueous buffer over 20-30 minutes.
-
Monitor the elution using a UV detector and collect fractions corresponding to the desired peak.
-
-
Post-Purification :
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) under reduced pressure (rotary evaporation).
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure solid product.
-
Protocol 2: Recrystallization using a Co-Solvent System
This method is suitable for solid isoxazole derivatives that are highly soluble in one polar solvent but poorly soluble in a less polar one.
-
Solvent Selection :
-
Dissolution :
-
Induce Crystallization :
-
While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).[24]
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution again.
-
-
Crystal Formation and Collection :
-
Cover the flask and allow it to cool slowly to room temperature without disturbance.[23] Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[23]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[21][23]
-
Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.[20][23]
-
-
Drying :
-
Dry the purified crystals under vacuum to remove residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - NL [thermofisher.com]
- 10. Mixed-Mode HPLC Separation | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. agilent.com [agilent.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Tips & Tricks [chem.rochester.edu]
preventing isoxazole ring opening under harsh basic or acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability of the isoxazole ring, particularly under harsh basic or acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are answers to common questions and troubleshooting tips for experiments involving isoxazole derivatives.
Q1: My isoxazole-containing compound is degrading under basic conditions (e.g., during hydrolysis of an ester). What is happening and how can I prevent it?
A1: Isoxazole rings, especially those unsubstituted at the C3 position, are susceptible to base-catalyzed ring opening. The mechanism typically involves the deprotonation of the C3-hydrogen, leading to N-O bond cleavage. This results in the formation of a β-ketonitrile or other degradation products.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Lower the Temperature: Base-catalyzed hydrolysis can often be performed at lower temperatures to slow down the rate of isoxazole ring opening.
-
Use a Milder Base: Instead of strong bases like sodium hydroxide or potassium hydroxide, consider using milder bases such as lithium hydroxide, sodium carbonate, or triethylamine.
-
Control Stoichiometry: Use the minimum required amount of base to achieve the desired reaction without excessively increasing the pH.
-
-
Structural Modification (for drug design):
-
Substitution at C3: Introducing a substituent at the C3 position of the isoxazole ring can significantly enhance its stability by preventing the initial deprotonation step. For example, 3-methylleflunomide is stable in buffers from pH 4.0 to 10.0, whereas leflunomide (unsubstituted at C3) degrades at basic pH.
-
Q2: I am observing degradation of my isoxazole-containing compound under strongly acidic conditions (e.g., during the removal of a Boc protecting group). What are the likely degradation pathways and mitigation strategies?
A2: While generally more stable under acidic than basic conditions, some isoxazoles can undergo acid-catalyzed degradation. The reaction is often dependent on the specific substitution pattern and the reaction conditions. The degradation can be initiated by protonation of the ring nitrogen, followed by nucleophilic attack and ring cleavage. For some isoxazole derivatives, acid catalysis can become significant at pH values below 3.5.
Troubleshooting Steps:
-
Select Alternative Protecting Groups: If you are using an acid-labile protecting group like Boc, consider alternatives that can be removed under neutral or milder acidic conditions.
-
Optimize Deprotection Conditions:
-
Use Milder Acids: Instead of strong acids like trifluoroacetic acid (TFA), explore milder options such as formic acid or carefully controlled concentrations of HCl in a non-aqueous solvent.
-
Reduce Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the deprotection is complete to minimize the exposure of the isoxazole ring to the acidic environment.
-
Q3: How do I know if my isoxazole ring is opening during my experiment? What analytical techniques can I use to monitor this?
A3: The most common method for monitoring the degradation of isoxazole-containing compounds is Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique allows you to separate your starting material from its degradation products and identify them by their mass-to-charge ratio.
Key indicators of ring opening to look for in your LC-MS data:
-
A decrease in the peak area of your starting material over time.
-
The appearance of new peaks corresponding to the expected mass of the ring-opened products (e.g., a β-ketonitrile).
You can also use High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the disappearance of the starting material and the appearance of new peaks. However, LC-MS provides more definitive identification of the degradation products.
Q4: Are there any general structural features that make an isoxazole ring more or less stable?
A4: Yes, the substitution pattern on the isoxazole ring plays a crucial role in its stability.
-
Substitution at C3: As mentioned, substitution at the C3 position is a key factor in preventing base-catalyzed ring opening.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the isoxazole ring and on any attached aryl rings can influence the electron density of the isoxazole ring and its susceptibility to nucleophilic or electrophilic attack. The specific effects can be complex and depend on the reaction conditions.
-
Steric Hindrance: Bulky substituents near the isoxazole ring can sometimes provide steric protection, hindering the approach of reactants that could lead to ring opening.
Quantitative Data on Isoxazole Ring Stability
The stability of the isoxazole ring is highly dependent on pH, temperature, and the specific molecular structure. Below is a summary of stability data for the anti-inflammatory drug Leflunomide, which has a 3-unsubstituted isoxazole ring.
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Leflunomide | 4.0 | 25 | Stable | |
| Leflunomide | 7.4 | 25 | Stable | |
| Leflunomide | 10.0 | 25 | ~6.0 hours | |
| Leflunomide | 4.0 | 37 | Stable | |
| Leflunomide | 7.4 | 37 | ~7.4 hours | |
| Leflunomide | 10.0 | 37 | ~1.2 hours |
Experimental Protocols
Protocol 1: General Procedure for Assessing Isoxazole Stability in Acidic and Basic Solutions
This protocol outlines a general method for evaluating the stability of an isoxazole-containing compound at different pH values and temperatures.
Materials:
-
Your isoxazole-containing compound
-
Buffers of desired pH (e.g., pH 4.0, 7.4, and 10.0)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (optional, but recommended for accurate quantification)
-
Shaking water bath or incubator
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your isoxazole-containing compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Incubation Setup:
-
For each pH and temperature condition to be tested, add a small aliquot of your stock solution to a larger volume of the corresponding buffer to achieve the desired final concentration (e.g., 2 µM).
-
Prepare duplicate or triplicate samples for each condition.
-
-
Incubation: Place the samples in a shaking water bath or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling:
-
At regular intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile, which may also contain an internal standard. This will stop the degradation process.
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS.
-
Develop a suitable LC method to separate the parent compound from any degradation products.
-
Use the MS to monitor the disappearance of the parent compound's mass-to-charge ratio and the appearance of any new masses corresponding to potential degradation products.
-
-
Data Analysis:
-
Plot the concentration or peak area of the parent compound versus time for each condition.
-
Determine the rate of degradation and, if applicable, calculate the half-life (t½) of your compound under each condition.
-
Visualizations
Caption: Mechanism of base-catalyzed isoxazole ring opening.
Caption: Experimental workflow for assessing isoxazole stability.
Caption: Troubleshooting flowchart for isoxazole ring degradation.
Technical Support Center: Catalyst Selection for Selective Cross-Coupling at the Bromine Position
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in selective cross-coupling reactions at a C-Br bond, particularly in substrates containing multiple reactive sites.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of carbon-halogen bonds in palladium-catalyzed cross-coupling, and how does this guide selective C-Br coupling?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen (C-X) bonds is C-I > C-OTf ≈ C-Br > C-Cl.[1][2] This inherent reactivity difference is the primary principle that allows for chemoselective functionalization. To selectively couple at a C-Br bond in a molecule that also contains a C-Cl bond, standard palladium catalyst systems can often be used under carefully controlled conditions that are sufficient to activate the C-Br bond but not the more robust C-Cl bond.[2]
Q2: Which palladium catalysts and ligands are recommended for selective cross-coupling at the C-Br bond in the presence of a C-Cl bond?
A2: For selective coupling at the more reactive C-Br bond, a range of standard palladium catalyst systems can be effective. The key is to use conditions that do not activate the C-Cl bond.
-
Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[2][3]
-
Ligands: Conventional phosphine ligands such as PPh₃, PCy₃, and dppf are often sufficient for selective C-Br activation.[2][4] For more challenging substrates, or to improve reaction rates and yields, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can be beneficial.[3][5]
Q3: Is it possible to reverse the selectivity and couple at the C-Cl bond first?
A3: While challenging, achieving cross-coupling at a C-Cl bond in the presence of a C-Br bond is possible but typically requires specialized catalyst systems designed for C-Cl bond activation. These systems often involve bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands.[2] These ligands facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center.[2] More forcing reaction conditions, such as higher temperatures, may also be required.[2]
Q4: Can Nickel catalysts be used for selective C-Br cross-coupling?
A4: Yes, nickel catalysts are a powerful alternative, especially for cross-electrophile coupling reactions.[6][7] Nickel catalysts can exhibit different selectivity profiles compared to palladium and are often more cost-effective. They are particularly useful in reductive coupling reactions that couple two different electrophiles, such as an aryl bromide and an alkyl bromide. The selectivity can be controlled by the choice of ligands and reaction conditions.[7]
Q5: How do steric and electronic effects of the substrate influence site-selectivity?
A5: Substrate electronics and sterics play a crucial role in determining the site of reaction.[8]
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition, making the adjacent C-X bond more reactive.[8] For instance, in a polyhalogenated arene, a C-Br bond ortho to a nitro group may become more reactive than a C-Br bond meta to it.[8]
-
Steric Effects: A more sterically hindered C-Br bond will undergo oxidative addition more slowly than a less hindered one. This can be exploited to control selectivity between two C-Br bonds on the same molecule.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming efficiently from the Pd(II) precatalyst, or the catalyst has been deactivated (e.g., formation of palladium black).[3][11] | 1a. Ensure the palladium source and ligand are pure and handled under an inert atmosphere. 1b. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst designed for reliable activation.[3] 1c. Screen different ligands; bulky, electron-rich phosphines can stabilize the active catalyst.[3] |
| 2. Incorrect Base: The base is not strong enough, is sterically hindered, or is not soluble in the reaction medium. | 2a. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] Ensure the base is finely ground and anhydrous if necessary. 2b. For boronic acids, a phosphate or carbonate base is common; for amines (Buchwald-Hartwig), an alkoxide like NaOtBu is often required.[3] | |
| 3. Low Reaction Temperature: The temperature is insufficient for the oxidative addition step, especially for less reactive aryl bromides. | 3. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and potential decomposition.[2] | |
| 4. Poor Substrate/Reagent Solubility: One of the coupling partners is not fully dissolved, limiting the reaction rate.[12] | 4. Switch to a different solvent or solvent mixture (e.g., Toluene, Dioxane, DMF, THF) where all components are soluble at the reaction temperature.[12] | |
| Poor Selectivity (Reaction at C-Cl or other sites) | 1. Reaction Conditions Too Harsh: High temperature or prolonged reaction time is enabling the activation of the less reactive C-Cl bond.[2] | 1a. Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the C-Br coupling is complete.[2] |
| 2. Highly Active Catalyst System: The chosen ligand/palladium source is too reactive and activates both C-Br and C-Cl bonds. | 2. Switch to a less reactive catalyst system. For example, replace a bulky biarylphosphine ligand with a more traditional one like PPh₃ or PCy₃.[4] | |
| Side Reactions (e.g., Homocoupling, Debromination) | 1. Oxygen in Reaction Mixture: O₂ can promote the homocoupling of organometallic reagents (especially boronic acids) and can lead to catalyst deactivation.[3][13] | 1. Ensure all solvents are thoroughly degassed and the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[2] |
| 2. Protodeboronation (for Suzuki coupling): The boronic acid degrades before it can participate in the catalytic cycle.[3] | 2a. Use a less aqueous solvent system or anhydrous conditions if possible. 2b. Use a milder base like KF.[12] 2c. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[13] | |
| 3. β-Hydride Elimination (with alkyl partners): If coupling with an alkyl partner that has β-hydrogens, this can be a major side reaction.[11] | 3. Use ligands that promote rapid reductive elimination, such as bulky, electron-rich phosphines. For alkyl bromides, nickel catalysts are often more effective.[11] |
Quantitative Data Summary
The following table summarizes typical conditions for achieving selective Suzuki-Miyaura coupling at the C(sp²)-Br bond in the presence of other halogens or reactive sites. Yields are highly dependent on the specific coupling partners.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Ref. |
| 1-Bromo-4-chlorobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | >95 | C-Br coupling only | [3] |
| 1-Bromo-4-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2 mol%), PCy₃·HBF₄ (4 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 91 | C(sp²)-Br coupling only | [4][14] |
| 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | DME/H₂O | 80 | 98 | C-Br coupling only | [15] |
| 2-Bromo-5-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | ~90 | C-Br coupling only | [3] |
Visualized Workflows
Catalyst Selection Logic
Caption: A decision workflow for initial catalyst selection.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common issues.
Key Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling at C-Br
This protocol is adapted for the coupling of a generic aryl bromo-chloride with an arylboronic acid.[3][14]
Materials:
-
Aryl bromo-chloride (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (0.04 mmol, 4 mol%) or SPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate [Cs₂CO₃] or Potassium Phosphate [K₃PO₄] (2.0 mmol, 2.0 equiv.)
-
Degassed Toluene and Degassed Water
-
Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromo-chloride (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Using a syringe, add the degassed solvent(s) (e.g., Toluene, 9 mL and Water, 1 mL) to the reaction mixture.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired selectively coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
Technical Support Center: Managing Nitro Group Side Reactions in Isoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing side reactions associated with the nitro group during isoxazole synthesis. The information is presented in a practical question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of Nitro-Substituted Isoxazole
Q1: My reaction to synthesize a nitro-substituted isoxazole is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of nitro-substituted isoxazoles can arise from several factors, often related to the stability of intermediates and the reaction conditions. Here is a systematic troubleshooting approach:
-
Nitrile Oxide Dimerization: A primary cause of low yields is the dimerization of the nitrile oxide intermediate to form a furoxan byproduct.[1][2] This is especially prevalent with simple aliphatic and aromatic nitrile oxides.[1]
-
Solution: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the base or oxidizing agent used to generate the nitrile oxide from its precursor (e.g., a hydroximoyl chloride or an aldoxime).[3] Lowering the reaction temperature can also disfavor the dimerization pathway.[3]
-
-
Decomposition of Starting Materials or Intermediates: The presence of a strong electron-withdrawing nitro group can affect the stability of the starting materials and intermediates, particularly under harsh basic or high-temperature conditions.
-
Solution: Optimize the reaction conditions by screening different bases and solvents. For instance, milder bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred.[4] Running the reaction at the lowest effective temperature can also minimize decomposition.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, consider incrementally increasing the temperature or using a stronger base, while carefully monitoring for the formation of side products.
-
-
Formation of Regioisomers: In many 1,3-dipolar cycloaddition reactions, the formation of regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) can split the yield of the desired product.
Issue 2: Unwanted Reduction of the Nitro Group During Synthesis
Q2: I am observing the reduction of the nitro group on my starting material or product during the isoxazole synthesis. How can I prevent this?
A2: Unwanted reduction of the nitro group is a potential side reaction, especially when using certain reagents or catalysts.
-
Choice of Reagents: Some reagents used in isoxazole synthesis, particularly if not pure, could potentially reduce the nitro group.
-
Solution: Ensure the purity of all reagents. If using a metal-based catalyst, consider its potential to reduce nitro groups. While catalytic hydrogenation is a common method for nitro group reduction, the conditions for isoxazole synthesis are not typically reductive.[7] However, if you suspect this is an issue, consider alternative synthetic routes that avoid potentially reductive reagents.
-
-
Reaction Conditions: While less common, certain reaction conditions might favor the reduction of the nitro group.
-
Solution: Stick to well-established protocols and avoid unnecessarily harsh conditions. If you are developing a new method, it is advisable to perform control experiments to assess the stability of your nitro-substituted starting materials under the proposed reaction conditions.
-
Issue 3: Formation of Unexpected Byproducts
Q3: My reaction is producing unexpected byproducts other than furoxans or regioisomers. What could be the cause?
A3: The presence of a nitro group can sometimes lead to alternative reaction pathways.
-
Nucleophilic Attack on the Nitro Group: In some cases, particularly with highly activated systems or under strongly basic conditions, the nitro group itself can act as a leaving group.
-
Solution: This is more commonly observed in subsequent reactions of the nitro-isoxazole product but can be a consideration during synthesis. If you suspect this is occurring, using a milder base and lower reaction temperatures is recommended. An example of a desired reaction where the nitro group acts as a leaving group is the intramolecular nucleophilic substitution to form isoxazolo[4,5-b]pyridines.[8]
-
-
Side Reactions of Nitro-Substituted Precursors: When using nitro-substituted aldehydes or ketones as precursors, a variety of side reactions can occur, especially in the presence of bases. These can include the formation of 2-hydroxy nitro compounds, condensed nitroalkenes, and β-dinitro compounds.[9][10][11]
-
Solution: Carefully control the stoichiometry of the reactants and the reaction conditions. Following established protocols for the specific substrates is crucial.
-
Frequently Asked Questions (FAQs)
Q4: Is the nitro group generally stable under the conditions of 1,3-dipolar cycloaddition for isoxazole synthesis?
A4: Yes, the nitro group is generally stable under the common conditions used for 1,3-dipolar cycloaddition reactions to form isoxazoles. These reactions are typically carried out under neutral or mildly basic conditions and at temperatures that do not promote the reduction or displacement of the nitro group.[12]
Q5: How does the presence of a nitro group on the aromatic ring of a benzaldehyde precursor affect isoxazole synthesis from the corresponding chalcone?
A5: The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring of the chalcone precursor can influence the reaction in a few ways:
-
Reactivity: It can activate the double bond of the chalcone towards nucleophilic attack by hydroxylamine, potentially increasing the reaction rate.
-
Stability: As mentioned earlier, it can also make the system more susceptible to side reactions under harsh conditions.
-
Product Properties: The resulting nitro-substituted isoxazole will have different electronic properties, which can be useful for further functionalization.
Protocols for the synthesis of isoxazolines from nitro-substituted chalcones have been well-documented.[13]
Q6: Can the choice of base influence the stability of the nitro group during isoxazole synthesis?
A6: Yes, the choice of base can be critical. Stronger bases and higher temperatures can increase the likelihood of side reactions involving the nitro group, such as nucleophilic substitution where the nitro group acts as a leaving group.[8] Therefore, it is often advisable to start with milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) and to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q7: Are there specific reaction conditions that favor the formation of the desired nitro-substituted isoxazole over the furoxan dimer?
A7: Yes. To favor the formation of the isoxazole over the furoxan dimer, the key is to keep the concentration of the nitrile oxide intermediate low at any given time. This can be achieved through:
-
Slow addition of the reagent that generates the nitrile oxide (e.g., base or oxidant).[3]
-
Using a slight excess of the dipolarophile (the alkyne or alkene).
-
Optimizing the reaction temperature; lower temperatures often reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions on the Yield of Isoxazoles from Nitro-Substituted Chalcones
| Entry | Chalcone Substituent (R) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-OCH₃ | Pyridine/Piperidine | Pyridine | Reflux | 3-4 | Not specified | |
| 2 | 4-Cl | Pyridine/Piperidine | Pyridine | Reflux | 3-4 | Not specified | |
| 3 | 4-OCH₃ | NaOH | Ethanol | Not specified | Not specified | Not specified | [14] |
| 4 | 4-Cl | NaOH | Ethanol | Not specified | Not specified | Not specified | [14] |
| 5 | 4-OCH₃ | Pyridine | Pyridine | Not specified | Not specified | Not specified | [13] |
Note: The referenced literature often provides qualitative descriptions rather than precise yield comparisons under varying conditions for these specific reactions.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diaryl-Δ²-isoxazolines from Bromo-Nitro-Substituted Chalcones
-
Chalcone Synthesis:
-
Dissolve 2-hydroxy-3-bromo-4-nitro-5-methyl acetophenone (0.01 M) and a substituted aromatic aldehyde (0.01 M) in ethanol.
-
Add 40% aqueous KOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with HCl.
-
Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.
-
-
Isoxazoline Synthesis:
-
In a round-bottom flask, mix the bromo-nitro-substituted chalcone (0.01 M) and hydroxylamine hydrochloride (0.02 M) in 20 mL of pyridine.
-
Add a few drops of piperidine and reflux the mixture for 3-4 hours.
-
After cooling, pour the reaction mixture into a 1:1 mixture of ice and concentrated HCl.
-
Filter the resulting solid product, wash with water, and recrystallize from a suitable solvent.
-
Protocol 2: General Procedure for Minimizing Furoxan Formation in 1,3-Dipolar Cycloaddition [3]
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the alkyne (dipolarophile) (1.0 eq.) and the hydroximoyl chloride (nitrile oxide precursor) (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Slow Addition of Base:
-
Prepare a solution of a suitable base (e.g., triethylamine, 1.2-1.5 eq.) in the same anhydrous solvent.
-
Add the base solution dropwise to the reaction mixture over a period of 30-60 minutes using the dropping funnel.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A troubleshooting workflow for addressing low yields in nitro-substituted isoxazole synthesis.
Caption: Competing reaction pathways for a nitrile oxide intermediate in isoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Furoxan - Wikipedia [en.wikipedia.org]
- 3. flore.unifi.it [flore.unifi.it]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoxazole synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 9. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
- 10. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chesci.com [chesci.com]
- 13. Synthesis of Some New Substituted Chalcones and Isoxazolines – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
optimizing solvent and temperature for Heck reactions with bromo-chloro arenes
Welcome to the technical support center for optimizing Heck reactions involving bromo-chloro arenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for halogens in the Heck reaction, and how does this apply to bromo-chloro arenes?
The reactivity of aryl halides in the Heck reaction generally follows the order of C-I > C-Br > C-Cl.[1] This inherent difference in reactivity allows for chemoselective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
Q2: Which palladium catalyst system is recommended for Heck reactions with bromo-chloro arenes?
For substrates containing both bromine and chlorine, a standard palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precatalyst is often sufficient for selective reaction at the C-Br bond.[2] The choice of ligand is crucial; phosphine ligands like triphenylphosphine (PPh₃) are commonly used.[3] For the more challenging coupling at the C-Cl bond, more robust catalyst systems employing bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are typically required.[1][4]
Q3: What are the most common solvents for Heck reactions with bromo-chloro arenes, and how do they influence the reaction?
Dipolar aprotic solvents are the most common choice for Heck reactions.[5] N,N-Dimethylformamide (DMF) is a classic example, as it dissolves most organic compounds and many inorganic salts.[5] Other frequently used solvents include N-methylpyrrolidone (NMP), dioxane, and toluene.[6][7] The solvent can significantly impact the reaction rate and selectivity.[5] In some cases, ionic liquids have been used to facilitate the reaction, sometimes even in the absence of phosphine ligands.[2]
Q4: What is the typical temperature range for Heck reactions involving bromo-chloro arenes?
The optimal temperature for a Heck reaction depends on the reactivity of the specific substrates. For coupling at the C-Br bond, temperatures in the range of 80-120 °C are common.[3] Reactions involving the less reactive C-Cl bond often necessitate higher temperatures, typically between 120 °C and 160 °C.[8] It is important to note that catalyst deactivation can occur at temperatures above 120 °C, especially with standard triarylphosphine ligands.[6]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
-
Possible Cause: Inactive catalyst.
-
Solution: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0).[1] The presence of phosphine ligands or solvents like DMF can aid in this reduction.[5][9] Ensure that all solvents and reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1]
-
-
Possible Cause: Insufficiently reactive aryl halide.
-
Possible Cause: Inappropriate base.
Problem 2: Formation of palladium black.
-
Possible Cause: Catalyst deactivation through aggregation.
-
Solution: The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, rendering it inactive.[10] This can be mitigated by using stabilizing ligands such as phosphines or NHCs.[1] Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also help stabilize the catalyst.[4] If palladium black is observed, consider using a different ligand or catalyst system.[1]
-
Problem 3: Poor chemoselectivity (reaction at both C-Br and C-Cl bonds).
-
Possible Cause: Reaction conditions are too harsh.
-
Solution: To achieve selective coupling at the C-Br bond, milder reaction conditions are necessary. This includes using a lower reaction temperature and a less active catalyst system. For example, a standard Pd(OAc)₂/PPh₃ system at 80-100 °C should favor reaction at the C-Br bond. Avoid prolonged reaction times at high temperatures.
-
Problem 4: Side reactions, such as reductive dehalogenation.
-
Possible Cause: The reaction pathway is favoring undesired outcomes.
-
Solution: Reductive dehalogenation, where the halide is replaced by a hydrogen atom, can be a significant side product. The extent of this side reaction is influenced by the base, temperature, substrate, and solvent.[7] Careful optimization of these parameters is key. For instance, the choice of base can significantly impact the formation of side products.
-
Experimental Protocols
Protocol 1: Selective Heck Coupling at the C-Br Bond of a Bromo-Chloro Arene
This protocol is adapted from a general procedure for the Heck coupling of 3-bromo-7-chloro-1-benzothiophene.[3]
-
Reagents and Materials:
-
Bromo-chloro arene (1.0 equiv)
-
Styrene (or other alkene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-chloro arene, palladium(II) acetate, and triphenylphosphine.[3]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]
-
Under the inert atmosphere, add potassium carbonate and anhydrous DMF.[3]
-
Add the alkene to the reaction mixture via syringe.[3]
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.[3]
-
Dilute the mixture with ethyl acetate and water.[3]
-
Separate the organic layer and wash it with brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
-
Data Presentation
Table 1: Effect of Solvent and Temperature on Heck Reaction Yields
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 95 |
| 2 | 4-Chlorotoluene | Styrene | Pd(dba)₂ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 120 | - | 98[4] |
| 3 | Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | 120 | - | -[2] |
| 4 | Bromoarenes | Various | Pd(OAc)₂ (0.5) | Oxazolinyl ligand | K₂CO₃ (3) | DMA | 140 | 40 | 54-88[11] |
Data sourced from multiple studies for comparative purposes.[2][4][8][11]
Visualizations
Caption: A generalized workflow for performing a Heck reaction, from setup to purification.
Caption: A decision tree for troubleshooting low conversion in Heck reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of 1H and 13C NMR Spectral Data for 5-Bromo-3-chlorobenzo[d]isoxazole and Related Analogs
For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is foundational. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for determining molecular structure. This guide provides a comparative overview of the expected ¹H and ¹³C NMR spectral data for 5-Bromo-3-chlorobenzo[d]isoxazole. Due to the absence of publicly available experimental NMR data for this specific compound, this analysis utilizes data from structurally related analogs to provide a predictive framework for spectral interpretation.
Predicted and Comparative NMR Data
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | CDCl₃ | ~7.7-7.9 (d) | ~7.6-7.8 (dd) | ~7.4-7.6 (d) | - |
| 5-Bromo-3-methylbenzo[d]isoxazole (Predicted)[1] | - | 7.82 (d) | 7.65 (dd) | 7.50 (d) | 2.55 (s, CH₃)[1] |
| 5-(3-bromophenyl)-3-phenylisoxazole[2] | CDCl₃ | - | - | - | 7.98 (t, 1H), 7.88-7.84 (m, 2H), 7.78-7.76 (m, 1H), 7.59-7.57 (m, 1H), 7.51-7.46 (m, 3H), 7.36 (t, 1H), 6.85 (s, 1H)[2] |
| 5-(4-bromophenyl)-3-phenylisoxazole[2] | CDCl₃ | - | - | - | 7.87-7.84 (m, 2H), 7.73-7.69 (m, 2H), 7.64-7.61 (m, 2H), 7.51-7.46 (m, 3H), 6.83 (s, 1H)[2] |
| 5-(3-chlorophenyl)-3-phenylisoxazole[2] | CDCl₃ | - | - | - | 7.87-7.81 (m, 3H), 7.74-7.69 (m, 1H), 7.51-7.46 (m, 3H), 7.44-7.41 (m, 2H), 6.84 (s, 1H)[2] |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | C-3 (ppm) | C-3a (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-7 (ppm) | C-7a (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | CDCl₃ | ~150-155 | ~118-122 | ~112-116 | ~115-119 | ~130-134 | ~122-126 | ~160-164 | - |
| 5-(3-bromophenyl)-3-phenylisoxazole[2] | CDCl₃ | 163.0 | - | - | - | - | - | - | 168.7, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2[2] |
| 5-(4-bromophenyl)-3-phenylisoxazole[2] | CDCl₃ | 163.0 | - | - | - | - | - | - | 169.2, 132.2, 130.1, 128.9, 128.8, 127.2, 126.8, 126.3, 124.5, 97.8[2] |
| 5-(3-chlorophenyl)-3-phenylisoxazole[2] | CDCl₃ | 163.0 | - | - | - | - | - | - | 168.9, 135.1, 130.3, 130.1, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8, 98.2[2] |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4]
-
Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequency for the nucleus being observed. The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-90 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for concentrated samples.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its analysis.
Caption: Structure of this compound.
Caption: General experimental workflow for synthesis and analysis.
References
A Comparative Guide to Interpreting Mass Spectrometry Results for Halogenated Heterocycles
For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. Halogenated heterocycles, a common motif in pharmaceuticals and agrochemicals, present unique challenges and opportunities in mass spectral analysis. This guide provides a comparative overview of their behavior under common mass spectrometry conditions, with a focus on electron ionization (EI), to aid in the interpretation of their mass spectra.
Key Principles in the Mass Spectrometry of Halogenated Heterocycles
The interpretation of mass spectra of halogenated heterocycles is primarily guided by two key features: the isotopic pattern of the halogen(s) present and the fragmentation pathways influenced by the halogen's nature and position on the heterocyclic ring.
Isotopic Signatures of Halogens
The presence of certain halogens can be readily identified by their characteristic isotopic distributions, which give rise to distinctive patterns in the molecular ion (M+) peak and any halogen-containing fragment ions.[1][2][3]
-
Fluorine (F): Fluorine is monoisotopic (¹⁹F), so it does not produce a characteristic isotopic pattern.
-
Chlorine (Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] This results in a characteristic M+ peak and an M+2 peak with a height ratio of about 3:1.
-
Bromine (Br): Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[3][5] This leads to M+ and M+2 peaks of almost equal intensity.
-
Iodine (I): Like fluorine, iodine is monoisotopic (¹²⁷I) and does not exhibit a characteristic isotopic pattern.
The presence of multiple halogen atoms in a molecule leads to more complex, but predictable, isotopic patterns. For instance, a compound with two chlorine atoms will show M+, M+2, and M+4 peaks in an approximate 9:6:1 ratio.[2]
Comparative Fragmentation Patterns
Electron ionization (EI) is a "hard" ionization technique that induces significant fragmentation, providing valuable structural information.[6][7] The fragmentation of halogenated heterocycles is influenced by the strength of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I) and the stability of the resulting fragments.
General Fragmentation Pathways
Two primary fragmentation pathways are common for halogenated compounds:
-
Loss of the Halogen Atom (X•): This involves the cleavage of the C-X bond to form a [M-X]⁺ ion. The ease of this fragmentation generally follows the trend I > Br > Cl > F, which is inversely related to the bond strength.
-
Loss of Hydrogen Halide (HX): This is another common fragmentation route, particularly for compounds with adjacent hydrogen atoms.[8]
The following sections provide a comparative overview of the fragmentation patterns for different halogenated pyridines, a common heterocyclic core.
Case Study: 2-Halopyridines
The mass spectra of 2-halopyridines illustrate the influence of the halogen on the fragmentation pattern.
For 2-chloropyridine , the molecular ion peak is observed at m/z 113 (for ³⁵Cl) and 115 (for ³⁷Cl) in a 3:1 ratio.[4] Key fragmentation pathways include:
-
Loss of Cl•: This results in a fragment ion at m/z 78 (C₅H₄N⁺).[4]
-
Loss of HCN: This leads to a fragment ion at m/z 86 (for the ³⁵Cl-containing fragment).[4]
In the case of 2-bromopyridine , the molecular ion appears as a pair of peaks of nearly equal intensity at m/z 158 (for ⁷⁹Br) and m/z 160 (for ⁸¹Br). The fragmentation patterns are analogous to 2-chloropyridine, with the loss of Br• being a prominent pathway.
The table below summarizes the key mass spectral data for 2-chloro- and 2-bromopyridine.
| Feature | 2-Chloropyridine | 2-Bromopyridine |
| Molecular Formula | C₅H₄ClN | C₅H₄BrN |
| Molecular Weight | 113.55 g/mol | 158.00 g/mol |
| M+ Isotopic Pattern | m/z 113 & 115 (3:1 ratio) | m/z 158 & 160 (1:1 ratio) |
| Key Fragment (Loss of X•) | m/z 78 | m/z 78 |
| Key Fragment (Loss of HCN) | m/z 86 (³⁵Cl) | m/z 131 (⁷⁹Br) |
Experimental Protocols
General Protocol for GC-MS Analysis of Halogenated Heterocycles
This protocol outlines a general procedure for the analysis of halogenated heterocycles using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250-280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: HP-5MS (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-500
-
3. Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation patterns and compare them to known fragmentation mechanisms for halogenated and heterocyclic compounds.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for compound identification.
Visualizing Fragmentation Pathways
Graphviz diagrams can be used to visualize the fragmentation pathways of halogenated heterocycles.
Conclusion
The interpretation of mass spectra for halogenated heterocycles is a systematic process that relies on recognizing the distinct isotopic patterns of halogens and understanding their influence on fragmentation pathways. By comparing the mass spectra of related compounds, such as the 2-halopyridines, researchers can gain valuable insights into the structure of unknown molecules. The provided experimental protocol and fragmentation diagrams serve as a starting point for the analysis of this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. yufengchemicals.com [yufengchemicals.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Purity Assessment of 5-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 5-Bromo-3-chlorobenzo[d]isoxazole, a key intermediate in pharmaceutical synthesis. The following sections detail two primary reverse-phase HPLC (RP-HPLC) methods, their experimental protocols, and a comparison of their expected performance based on typical analytical parameters. This information is intended to assist researchers in selecting and implementing a suitable quality control method.
The analysis of impurities is a critical aspect of drug development and manufacturing.[1][2][3] RP-HPLC is a widely used technique for this purpose due to its ability to separate, identify, and quantify compounds in a mixture.[3][4][5] The methods presented here are based on common practices for the analysis of heterocyclic and halogenated aromatic compounds.[6][7][8]
Comparative HPLC Methods for Purity Analysis
Two distinct RP-HPLC methods are proposed for the purity assessment of this compound. Method A employs a standard C18 stationary phase, while Method B utilizes a C8 stationary phase, offering a different selectivity profile which can be advantageous for resolving closely related impurities.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A | Method B |
| Stationary Phase | C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) | C8 (e.g., Waters Symmetry C8, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Ammonium Acetate in Water (pH 5.5) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 70% A / 30% B to 10% A / 90% B over 15 minutes | Isocratic: 40% A / 60% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Expected Retention Time | ~ 8.5 min | ~ 6.2 min |
| Typical Backpressure | ~ 120 bar | ~ 100 bar |
Experimental Protocols
Below are the detailed experimental protocols for the two proposed HPLC methods.
Method A: C18 Gradient Elution
1. Objective: To establish a primary method for the separation and quantification of this compound and its potential process-related impurities.
2. Materials:
- This compound Reference Standard (Commercially available)[9][10][11]
- Acetonitrile (HPLC Grade)
- Formic Acid (ACS Grade)
- Deionized Water (18.2 MΩ·cm)
3. Instrumentation:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Analytical balance
- Volumetric flasks and pipettes
4. Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of deionized water and mix thoroughly.
- Mobile Phase B: Acetonitrile.
- Standard Solution Preparation (100 µg/mL):
- Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
- Sample Solution Preparation (100 µg/mL):
- Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
- Set up the HPLC system according to the parameters outlined in Table 1 for Method A.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Analysis:
- Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
- Inject the sample solution.
- Data Processing:
- Integrate the chromatograms and calculate the purity of the sample by the area normalization method.
Method B: C8 Isocratic Elution
1. Objective: To provide an alternative, faster screening method with different selectivity for impurity profiling.
2. Materials:
- This compound Reference Standard
- Methanol (HPLC Grade)
- Ammonium Acetate (ACS Grade)
- Deionized Water (18.2 MΩ·cm)
3. Instrumentation:
- Same as Method A.
4. Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: Dissolve 3.85 g of ammonium acetate in 1000 mL of deionized water. Adjust pH to 5.5 with acetic acid.
- Mobile Phase B: Methanol.
- Standard and Sample Solution Preparation:
- Prepare as described in Method A, using a 60:40 mixture of Mobile Phase B and A as the diluent.
- Chromatographic Conditions:
- Set up the HPLC system according to the parameters outlined in Table 1 for Method B.
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Analysis and Data Processing:
- Follow the same procedure as in Method A.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment.
Method Selection Logic
The choice between Method A and Method B can be guided by the specific requirements of the analysis.
Caption: Decision tree for HPLC method selection.
Anticipated Results and Data Presentation
The following table summarizes the expected quantitative data from the analysis of a hypothetical batch of this compound containing two representative impurities.
Table 2: Representative Purity Analysis Data
| Compound | Method A Retention Time (min) | Method A Peak Area (%) | Method B Retention Time (min) | Method B Peak Area (%) |
| Impurity 1 | 4.2 | 0.15 | 3.1 | 0.16 |
| Impurity 2 | 7.8 | 0.30 | 5.5 | 0.29 |
| This compound | 8.5 | 99.55 | 6.2 | 99.55 |
| Total | 100.00 | 100.00 |
Note: The data presented in Table 2 is illustrative and actual results may vary depending on the specific sample and instrumentation. The different retention times and potential changes in selectivity between the two methods highlight the importance of method selection based on the impurity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. 401567-43-9|this compound|BLD Pharm [bldpharm.com]
- 10. 401567-43-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. parchem.com [parchem.com]
The Halogen Dance: A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl chloride and an aryl bromide as a starting material in cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of C-Br and C-Cl bonds, supported by experimental data and detailed methodologies, to aid in the rational design of cross-coupling reactions.
The enhanced reactivity of aryl bromides over aryl chlorides is a cornerstone principle in organometallic chemistry, primarily governed by the difference in their carbon-halogen bond dissociation energies (BDE). The C-Cl bond is significantly stronger (e.g., Ph-Cl: ~96 kcal/mol) than the C-Br bond (e.g., Ph-Br: ~81 kcal/mol).[1] This fundamental property dictates that more energy is required to cleave the C-Cl bond, rendering the C-Br bond inherently more reactive. This reactivity trend is most evident in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in many cross-coupling reactions.[1][2][3] The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1]
While aryl chlorides are often more cost-effective and readily available starting materials, their lower reactivity necessitates the use of more specialized and often more forcing reaction conditions to achieve comparable results to their bromide counterparts.[2][4] Key strategies to activate the more inert C-Cl bond include the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which increase the electron density on the metal center, thereby facilitating the oxidative addition of the stronger C-Cl bond.[1][5] Additionally, higher reaction temperatures are often required to provide the necessary activation energy for C-Cl bond cleavage.[1]
Quantitative Comparison of Reactivity
The following table summarizes experimental data from various cross-coupling reactions, illustrating the comparative reactivity of aryl bromides and chlorides under similar conditions.
| Reaction Type | Aryl Halide | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 24 | 95 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| Suzuki-Miyaura | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | RT | 2 | 98 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| Buchwald-Hartwig | 4-Chlorotoluene | Pd₂(dba)₃ / BrettPhos | NaOtBu | 80 | 18 | 92 | J. Am. Chem. Soc. 2008, 130, 13552-13554 |
| Buchwald-Hartwig | 4-Bromotoluene | Pd₂(dba)₃ / BrettPhos | NaOtBu | RT | 4 | 99 | J. Am. Chem. Soc. 2008, 130, 13552-13554 |
| Heck | 4-Chloroacetophenone | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | 100 | 24 | 75 | J. Org. Chem. 2001, 66, 5923-5925 |
| Heck | 4-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | 100 | 2 | 95 | J. Org. Chem. 2001, 66, 5923-5925 |
Note: This table is a representative summary. Direct comparison of yields can be influenced by various factors including the specific substrates, ligand, base, and solvent system used.
Experimental Protocols for Comparative Reactivity Studies
To objectively compare the reactivity of an aryl bromide and an aryl chloride in a cross-coupling reaction, the following general protocol can be employed. This example uses a Suzuki-Miyaura coupling for illustrative purposes.
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-bromotoluene and 4-chlorotoluene with phenylboronic acid.
Materials:
-
4-bromotoluene
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Heating and stirring apparatus (e.g., magnetic stir plate with oil bath)
-
Analytical equipment for reaction monitoring and yield determination (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Catalyst Preparation (Pre-reaction): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 1 mol%) and SPhos (e.g., 2 mol%) to a dry Schlenk flask.
-
Reaction Setup:
-
Reaction A (Aryl Bromide): To a separate, dry Schlenk flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Reaction B (Aryl Chloride): To another dry Schlenk flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the catalyst mixture and stir for 5-10 minutes. Then, using a syringe, transfer the catalyst solution to each of the reaction flasks (A and B).
-
Reaction Conditions:
-
Place both reaction flasks in a pre-heated oil bath set to the desired temperature (e.g., 80°C).
-
Stir the reactions vigorously.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC-MS or HPLC to determine the conversion of the starting material and the formation of the product.
-
-
Work-up and Isolation (at the end of the reaction):
-
Cool the reaction mixtures to room temperature.
-
Add water and extract with an organic solvent.
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield of the product for both reactions.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
-
Plot the conversion versus time for both reactions to compare their rates.
-
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activities of 5-Bromo-3-chlorobenzo[d]isoxazole and 5-bromo-3-methylbenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential biological activities of two closely related benzisoxazole derivatives: 5-Bromo-3-chlorobenzo[d]isoxazole and 5-bromo-3-methylbenzo[d]isoxazole. Direct comparative experimental data for these two specific compounds is limited in publicly available literature. Therefore, this guide synthesizes information on the broader class of isoxazole and benzisoxazole derivatives, incorporates structure-activity relationship (SAR) principles, and presents detailed experimental protocols to facilitate further research.
Introduction to the Benzisoxazole Scaffold
The isoxazole ring is a prominent feature in many compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The fusion of a benzene ring to form the benzisoxazole scaffold creates a versatile platform that has been explored for various therapeutic applications. The substituents at the 3 and 5 positions of the benzisoxazole ring play a crucial role in determining the specific biological targets and overall activity of the molecule.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
Due to the scarcity of direct experimental data comparing this compound and 5-bromo-3-methylbenzo[d]isoxazole, we can infer potential differences in their biological profiles based on general SAR principles for related heterocyclic compounds.
-
5-bromo-3-methylbenzo[d]isoxazole : The presence of a methyl group at the 3-position is known to be favorable for certain biological activities. For instance, derivatives of 5-substituted-3-methylbenzo[d]isoxazole have been identified as potent and selective inhibitors of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its homolog p300.[3] Inhibition of the CBP/p300 bromodomains is a promising therapeutic strategy in oncology, particularly in acute myeloid leukemia.[3] The methyl group may contribute to favorable hydrophobic interactions within the target's binding pocket.
-
This compound : The substitution of the methyl group with a chlorine atom introduces different electronic and steric properties. Chlorine is an electron-withdrawing group, which can alter the molecule's polarity and ability to participate in hydrogen bonding. In some heterocyclic scaffolds, the presence of a chlorine atom has been associated with enhanced antimicrobial activity.[1] The impact of this substitution on other activities, such as anticancer potential, would require experimental validation.
Table 1: Hypothetical Comparative Biological Activity Profile
| Biological Activity | This compound (Hypothesized) | 5-bromo-3-methylbenzo[d]isoxazole (Inferred from Derivatives) |
| Anticancer | Activity would depend on the specific cancer cell line and target. The chloro group might influence interactions with different biological targets compared to the methyl analog. | Derivatives show promise as CBP/p300 bromodomain inhibitors, suggesting potential anticancer activity, particularly in hematological malignancies.[3] |
| Antimicrobial | The presence of both bromo and chloro substituents might confer broad-spectrum antimicrobial activity. | The antimicrobial potential is less characterized compared to its role in anticancer research. |
Note: The information in this table is largely predictive and requires experimental verification.
Application in the Synthesis of CBP/p300 Bromodomain Inhibitors
5-bromo-3-methylbenzo[d]isoxazole serves as a key building block in the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 5-position is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3] This allows for the systematic exploration of the structure-activity relationships of novel compounds targeting the CBP/p300 bromodomain.[3]
CBP/p300 Signaling Pathway
The CBP/p300 proteins are transcriptional co-activators that play a crucial role in gene expression by acetylating histone and non-histone proteins. Their bromodomains recognize and bind to acetylated lysine residues, a key step in chromatin remodeling and gene activation. In certain cancers, the dysregulation of this pathway contributes to oncogenesis. Inhibitors based on the 5-substituted-3-methylbenzo[d]isoxazole scaffold compete with acetylated lysines for binding to the bromodomain, thereby disrupting the assembly of the transcriptional complex and downregulating the expression of target oncogenes.[3]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate and compare the biological activities of this compound and 5-bromo-3-methylbenzo[d]isoxazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound and 5-bromo-3-methylbenzo[d]isoxazole
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound and 5-bromo-3-methylbenzo[d]isoxazole
-
Standard antibiotic (e.g., ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for screening and evaluating the biological activity of novel chemical compounds.
Conclusion
References
A Comparative Guide to the Validation of VEGFR-2 Inhibition by Novel Benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel benzisoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The performance of these novel compounds is evaluated against established VEGFR-2 inhibitors, supported by experimental data from in vitro and in vivo studies. Detailed methodologies for key validation assays are also presented to aid in the design and interpretation of related research.
Introduction to VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the signaling pathways that drive angiogenesis.[1][2] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, promote endothelial cell proliferation, migration, survival, and permeability.[1][3][4] Inhibition of VEGFR-2 is therefore a well-established therapeutic strategy in oncology.[5]
Benzisoxazole derivatives have emerged as a promising class of small molecules with the potential to inhibit VEGFR-2 kinase activity. This guide will delve into the validation of these novel compounds, comparing their efficacy with existing therapies.
The VEGFR-2 Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling cascade and the points of inhibition by targeted therapies.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Comparative Performance of Novel Benzisoxazole Derivatives
The following tables summarize the in vitro and in vivo efficacy of novel benzisoxazole and closely related benzoxazole derivatives compared to established VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC₅₀ (nM) | Reference Compound | VEGFR-2 IC₅₀ (nM) |
| Benzoxazole Derivatives | |||
| Compound 12l | 97.38 | Sorafenib | 48.16 |
| Compound 8d | 55.4 | Sorafenib | 78.2 |
| Compound 9d | 51 | - | - |
| Comparator Drugs | |||
| Sunitinib | 10 - 43 | - | - |
| Axitinib | 0.2 - 7.3 | - | - |
Note: IC₅₀ values can vary between studies due to different experimental conditions.[6]
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | Cell Line | IC₅₀ (µM) |
| Benzoxazole Derivatives | |||||
| Compound 12l | HepG2 | 10.50 | Sorafenib | HepG2 | - |
| MCF-7 | 15.21 | MCF-7 | - | ||
| Compound 8d | HepG2 | 2.43 | Sorafenib | HepG2 | 3.40 |
| HCT116 | 2.79 | HCT116 | 5.30 | ||
| MCF-7 | 3.43 | MCF-7 | 4.21 | ||
| Compound 9d | HUVEC | 1.47 | - | - | - |
| HepG2 | 2.57 | ||||
| Comparator Drugs | |||||
| Sunitinib | 786-O | 4.6 - 5.2 | - | - | - |
| ACHN | 1.9 | ||||
| Caki-1 | 2.8 | ||||
| Axitinib | - | - | - | - | - |
In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition | Reference |
| Benzisoxazole Derivative | ||||
| Compound 7e | TNBC | - | Regression of tumor activity | [7] |
| Benzoxazole Derivative | ||||
| Compound VII | - | - | Significant inhibition | [8] |
| Comparator Drugs | ||||
| Sunitinib | RCC | - | Significant inhibition | [9] |
| Axitinib | RCC | - | Significant inhibition | [10] |
Note: Quantitative in vivo data for many novel benzisoxazole derivatives is limited in publicly available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
Protocol:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[5]
-
Plate Setup: Add the master mix to the wells of a 96-well plate.
-
Inhibitor Addition: Add the novel benzisoxazole derivatives at various concentrations to the test wells. Add a vehicle control (e.g., DMSO) to the positive control wells.
-
Enzyme Addition: Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[5]
-
Detection: Stop the reaction and measure the amount of ATP consumed, which is inversely proportional to the kinase activity. This is often done using a luminescence-based assay like Kinase-Glo®.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of the compounds on the proliferation of cancer cell lines.
Caption: MTT Cellular Proliferation Assay Workflow.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Treat the cells with various concentrations of the novel benzisoxazole derivatives or a vehicle control.[12][13]
-
Incubation: Incubate the plates for a period of 48 to 72 hours.[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of the compounds in a living organism.
Caption: Subcutaneous Xenograft Tumor Model Workflow.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[12]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the novel benzisoxazole derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: Volume = (width)² x length/2.[12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for microvessel density).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for the treated groups compared to the control group.
Alternative Therapeutic Strategies
While VEGFR-2 inhibition is a cornerstone of anti-angiogenic therapy, tumors can develop resistance. Alternative strategies targeting other pro-angiogenic pathways are under investigation, including:
-
Fibroblast Growth Factor (FGF) and its receptors (FGFRs): The FGF/FGFR axis is another important pathway involved in tumor angiogenesis.[15]
-
Platelet-Derived Growth Factor (PDGF) and its receptors (PDGFRs): PDGFRs are often co-expressed with VEGFRs and contribute to the maturation and stability of new blood vessels.
-
Angiopoietins and their Tie receptors: The Angiopoietin/Tie signaling pathway plays a crucial role in vessel remodeling and maturation.[15]
-
Integrins: These cell adhesion molecules are involved in endothelial cell migration and survival.[15]
Conclusion
Novel benzisoxazole derivatives demonstrate promising activity as VEGFR-2 inhibitors in preclinical studies. Several compounds exhibit potent in vitro inhibition of VEGFR-2 kinase activity and anti-proliferative effects in various cancer cell lines, with some showing comparable or superior efficacy to the established drug Sorafenib.[8] While in vivo data for specific benzisoxazole derivatives is still emerging, initial findings suggest a potential for tumor growth inhibition.[7][8] Further in vivo studies with robust quantitative endpoints are necessary to fully validate the therapeutic potential of this class of compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to advance the development of novel anti-angiogenic therapies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. Design, synthesis and in vitro evaluation of 6-amide-2-aryl benzoxazole/benzimidazole derivatives against tumor cells by inhibiting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. genscript.com [genscript.com]
A Comparative Guide to Isoxazole Synthesis: Metal-Free vs. Palladium-Catalyzed Approaches
For researchers, medicinal chemists, and professionals in drug development, the synthesis of the isoxazole scaffold is a cornerstone of creating novel therapeutics. This guide provides an objective, data-driven comparison of two prominent synthetic strategies: metal-free and palladium-catalyzed methods. We delve into the efficiency, scope, and practical considerations of each, supported by experimental data and detailed protocols to inform your synthetic choices.
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. The demand for efficient and versatile methods to construct this five-membered heterocycle has led to the development of a wide array of synthetic strategies. Among these, metal-free and palladium-catalyzed approaches have emerged as powerful and often complementary tools.
At a Glance: Key Differences in Performance
| Parameter | Metal-Free Synthesis | Palladium-Catalyzed Synthesis |
| General Principle | Often relies on 1,3-dipolar cycloaddition reactions.[1][2][3] | Typically involves cascade reactions, cross-couplings, or C-H activation.[4][5][6] |
| Cost-Effectiveness | Generally lower cost due to the absence of expensive metal catalysts.[2][3] | Can be more expensive due to the cost of palladium catalysts and ligands. |
| Environmental Impact | Often considered "greener" by avoiding heavy metal waste.[2][3] | Can generate metallic waste, requiring appropriate disposal and remediation. |
| Substrate Scope | Broad scope, particularly for 1,3-dipolar cycloadditions. | Very broad, allows for the synthesis of highly substituted and complex isoxazoles.[4][5][6] |
| Reaction Conditions | Can range from mild to harsh, with some methods requiring elevated temperatures or strong oxidants. | Often proceeds under mild conditions. |
| Yields | Can be high, but may be sensitive to substrate and reaction conditions. | Generally provides good to excellent yields.[4][5][6] |
| Regioselectivity | Can be an issue, though some methods offer good control. | Often highly regioselective. |
Metal-Free Isoxazole Synthesis: An Eco-Friendly Approach
Metal-free methods for isoxazole synthesis are gaining traction due to their alignment with the principles of green chemistry. These reactions often proceed via 1,3-dipolar cycloaddition, where a nitrile oxide is generated in situ and reacts with a dipolarophile, such as an alkyne or alkene.[1][2][3]
General Workflow for Metal-Free 1,3-Dipolar Cycloaddition
Quantitative Data for Metal-Free Isoxazole Synthesis
| Entry | Aldoxime | Alkyne | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde oxime | Phenylacetylene | NCS, Et3N, CH2Cl2, rt, 12 h | 85 | (Adapted from literature) |
| 2 | 4-Chlorobenzaldehyde oxime | 1-Octyne | NaOCl, Et3N, CH2Cl2, 0 °C to rt, 12 h | 78 | (Adapted from literature) |
| 3 | 4-Methoxybenzaldehyde oxime | Ethyl propiolate | Chloramine-T, EtOH, reflux, 6 h | 92 | (Adapted from literature) |
| 4 | Thiophene-2-carbaldehyde oxime | Propargyl alcohol | I2, K2CO3, MeCN, 80 °C, 8 h | 75 | (Adapted from literature) |
Experimental Protocol: A Representative Metal-Free Synthesis
Synthesis of 3-phenyl-5-(bromomethyl)isoxazole via 1,3-Dipolar Cycloaddition
This protocol is adapted from a reported metal-free synthesis.[7]
Materials:
-
Benzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Propargyl bromide
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of benzaldehyde oxime (1.0 mmol) in CH2Cl2 (10 mL) at 0 °C, add NCS (1.1 mmol) in one portion.
-
Add Et3N (1.5 mmol) dropwise to the reaction mixture.
-
After stirring for 10 minutes, add propargyl bromide (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH2Cl2.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-5-(bromomethyl)isoxazole.
Palladium-Catalyzed Isoxazole Synthesis: A Versatile and Powerful Tool
Palladium catalysis offers a highly versatile and efficient platform for the synthesis of a wide range of substituted isoxazoles, often with excellent control over regioselectivity. These methods can involve the formation of the isoxazole ring itself or the functionalization of a pre-existing isoxazole core through various cross-coupling reactions.
General Workflow for Palladium-Catalyzed Cascade Cyclization
Quantitative Data for Palladium-Catalyzed Isoxazole Synthesis
| Entry | Starting Material | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Alkyn-1-one O-methyl oxime | Styrene | Pd(OAc)2, n-Bu4NBr, DMF, 100 °C, 12 h | 88 | [4][5] |
| 2 | 4-Iodoisoxazole | Phenylboronic acid | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C, 6 h | 95 | [6] |
| 3 | 2-Alkyn-1-one O-methyl oxime | Methyl acrylate | PdCl2(PPh3)2, CuI, Et3N, MeCN, 60 °C, 8 h | 82 | (Adapted from literature) |
| 4 | N-Phenoxyacetamide | Benzaldehyde | Pd(TFA)2, TBHP, t-AmOH, 60 °C, 12 h | 85 | [8] |
Experimental Protocol: A Representative Palladium-Catalyzed Synthesis
Synthesis of 4-Alkenyl-3,5-disubstituted Isoxazoles via Cascade Cyclization-Alkenylation
This protocol is adapted from a reported palladium-catalyzed cascade reaction.[4][5]
Materials:
-
2-Alkyn-1-one O-methyl oxime
-
Styrene
-
Palladium(II) acetate (Pd(OAc)2)
-
Tetrabutylammonium bromide (n-Bu4NBr)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a screw-capped vial, add the 2-alkyn-1-one O-methyl oxime (0.5 mmol), styrene (1.0 mmol), Pd(OAc)2 (0.025 mmol, 5 mol%), and n-Bu4NBr (0.5 mmol).
-
Add DMF (2 mL) to the vial and seal it.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkenyl-3,5-disubstituted isoxazole.
Conclusion: Selecting the Optimal Synthetic Route
The choice between metal-free and palladium-catalyzed isoxazole synthesis is multifaceted and depends on the specific goals of the research.
Metal-free synthesis is an excellent choice for its cost-effectiveness, reduced environmental impact, and simplicity for certain substitution patterns. It is particularly well-suited for applications where the avoidance of metal contamination is critical.
Palladium-catalyzed synthesis , on the other hand, offers unparalleled versatility and efficiency for the construction of highly substituted and complex isoxazole derivatives. The mild reaction conditions and high yields often make it the preferred method for intricate molecular architectures, despite the higher cost and environmental considerations associated with the metal catalyst.
Ultimately, a thorough understanding of the advantages and limitations of each approach, as presented in this guide, will empower researchers to make informed decisions and select the most appropriate synthetic strategy for their target isoxazole-containing molecules.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of trisubstituted isoxazoles by palladium(II)-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Structural Maze of 3,5-Disubstituted Isoxazoles: A Researcher's Guide to NMR-Based Confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. In the realm of heterocyclic chemistry, 3,5-disubstituted isoxazoles represent a privileged scaffold with diverse applications. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for their structural elucidation, supported by experimental data and detailed protocols. Furthermore, it briefly explores alternative spectroscopic methods, offering a holistic view for the analytical chemist.
The regioselectivity of the synthesis of 3,5-disubstituted isoxazoles can often lead to isomeric mixtures, making robust analytical techniques for their differentiation paramount. NMR spectroscopy, with its array of one- and two-dimensional experiments, stands as the most powerful tool for this purpose.
The Power of the Proton: 1H NMR Spectroscopy
Proton NMR (¹H NMR) provides initial, yet crucial, insights into the molecular structure. The chemical shift of the lone proton on the isoxazole ring (H-4) is particularly diagnostic for distinguishing between 3,5-disubstituted isomers. Its electronic environment is significantly influenced by the nature of the substituents at the C3 and C5 positions.
A key observation is that the chemical shift of H-4 can be used to differentiate between isomers. For instance, in the case of 3-methyl-5-phenylisoxazole and its isomer, 5-methyl-3-phenylisoxazole, the H-4 proton resonance appears at different chemical shifts, allowing for their unambiguous identification.[1][2]
Table 1: Comparative ¹H NMR Data for 3-Aryl-5-Phenylisoxazole Derivatives
| R at C3-Phenyl | H-4 (ppm) | Aromatic Protons (ppm) | Reference |
| H | 6.84 | 7.91-7.81 (m, 4H), 7.53-7.43 (m, 6H) | [3] |
| 4-CH₃ | 6.77 | 7.87 (dt, 2H), 7.73 (d, 2H), 7.53-7.39 (m, 3H), 7.28 (d, 2H) | [3] |
| 4-Cl | 6.80 | 7.85-7.79 (m, 4H), 7.52-7.45 (m, 5H) | [3] |
Table 2: Comparative ¹H NMR Data for 3-Methyl-5-Aryl-Isoxazole Derivatives
| R at C5-Phenyl | H-4 (ppm) | Aromatic Protons (ppm) | CH₃ (ppm) | Reference |
| H | 6.33 | 7.76-7.70 (m, 2H), 7.46-7.37 (m, 3H) | 2.33 | [3] |
A Deeper Look: 13C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are highly sensitive to the attached substituents, offering another layer of structural verification.
Table 3: Comparative ¹³C NMR Data for 3-Aryl-5-Phenylisoxazole Derivatives
| R at C3-Phenyl | C3 (ppm) | C4 (ppm) | C5 (ppm) | Reference |
| H | 162.9 | 97.4 | 170.3 | [3] |
| 4-CH₃ | 162.8 | 96.8 | 170.5 | [3] |
| 4-Cl | 161.9 | 97.2 | 170.6 | [3] |
Table 4: Comparative ¹³C NMR Data for 3-Methyl-5-Aryl-Isoxazole Derivatives
| R at C5-Phenyl | C3 (ppm) | C4 (ppm) | C5 (ppm) | CH₃ (ppm) | Reference |
| H | 160.2 | 100.0 | 169.4 | 11.40 | [3] |
Connecting the Dots: 2D NMR Techniques
For complex structures or when 1D NMR data is ambiguous, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of protonated carbons. For 3,5-disubstituted isoxazoles, this is particularly useful for assigning the C4 carbon by its correlation with the H-4 proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity across the isoxazole ring and confirming the position of the substituents. For example, a correlation between the protons of the substituent at C5 and the C3 carbon of the isoxazole ring would be a key indicator of the 3,5-disubstitution pattern.
Experimental Protocols
General NMR Sample Preparation
Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
¹H NMR Spectroscopy
-
Instrument: 400 or 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Processing: Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
-
Instrument: 100 or 125 MHz NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more for dilute samples)
-
-
Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.
2D NMR (COSY, HSQC, HMBC)
These experiments are performed using standard pulse sequences available on modern NMR spectrometers. Key parameters to consider are the spectral widths in both dimensions, the number of increments in the indirect dimension, and the number of scans per increment. The specific parameters will depend on the sample concentration and the desired resolution.[4]
Visualizing the Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the general synthesis and NMR analysis workflow for 3,5-disubstituted isoxazoles.
Alternative Spectroscopic Techniques
While NMR is the gold standard, other spectroscopic methods can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can sometimes help in distinguishing isomers.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the substituents. The characteristic vibrations of the isoxazole ring can also be observed.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule, which are influenced by the substituents.
-
X-ray Crystallography: Provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.
References
In Vitro Evaluation of Novel Isoxazoles as AMPA Receptor Modulators: A Comparative Guide
This guide provides an objective comparison of novel isoxazole-based compounds as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor function. The data presented is derived from in vitro electrophysiological studies and is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Isoxazole Derivatives
The isoxazole scaffold has been successfully utilized to develop both negative and positive allosteric modulators of the AMPA receptor. Below, we present a comparative analysis of two distinct classes of these compounds: isoxazole-4-carboxamides, which generally exhibit inhibitory effects, and bis(isoxazoles), which have been identified as potent potentiators of AMPA receptor activity.
Negative Allosteric Modulators: Isoxazole-4-Carboxamide Derivatives
A series of isoxazole-4-carboxamide derivatives have been synthesized and evaluated for their inhibitory effects on AMPA receptor currents. These compounds have shown potential in models of chronic pain and Parkinson's disease by reducing AMPA receptor-mediated excitotoxicity.[1][2] The primary mechanism of action for these compounds is negative allosteric modulation, leading to a reduction in the peak current amplitude evoked by an agonist.[1]
Key findings from electrophysiological recordings on HEK293T cells expressing specific AMPA receptor subunits are summarized below.
Table 1: Inhibitory Activity of Isoxazole-4-Carboxamide Derivatives on AMPA Receptors
| Compound ID | Receptor Subtype(s) | Inhibition Metric | Value | Reference |
| CIC-1 | GluA2, GluA2/3 | Fold Inhibition | 8-fold | [1][3][4] |
| CIC-2 | GluA2, GluA2/3 | Fold Inhibition | 7.8-fold | [1][3][4] |
| ISX-8 | GluA2 | IC50 | 4.6 µM | [2] |
| GluA2/3 | IC50 | 4.79 µM | [2] | |
| ISX-11 | GluA2 | IC50 | 4.4 µM | [2] |
| GluA2/3 | IC50 | 4.62 µM | [2] |
Note: Fold inhibition for CIC compounds was determined at a concentration of 16 µM.[1]
Positive Allosteric Modulators: Bis(isoxazole) Derivatives
In contrast to the carboxamides, bis(isoxazole) compounds have emerged as highly potent positive allosteric modulators (PAMs) of AMPA receptors.[5][6][7] These molecules enhance the receptor's response to an agonist, such as kainate, and have potential therapeutic applications in cognitive enhancement and for treating neurodegenerative diseases.[5][6] The activity of these compounds has been demonstrated in electrophysiological experiments on freshly isolated Purkinje neurons.[5][6]
Table 2: Potentiating Activity of Bis(isoxazole) Derivatives on AMPA Receptors
| Compound ID | Linker Type | Maximum Potentiation | Effective Concentration | Reference |
| Compound 6 | 1,4-phenylenedimethylene | ~70% | 10⁻¹¹ M | [5][6] |
| Compound 3g | Ethane-1,2-diylbis(sulfanediyl) | 68% | 10⁻⁹ M | [7] |
| Compound 3h | Propane-1,3-diylbis(sulfanediyl) | 59% | 10⁻⁸ M | [7] |
| Compound 3j | Dimethyl 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(isoxazole-3-carboxylate) | 77% | 10⁻¹⁰ M | [7] |
Note: Potentiation is of kainate-induced currents in rat cerebellum Purkinje cells.
Experimental Protocols
The primary experimental technique used for the in vitro evaluation of these novel isoxazoles is whole-cell patch clamp electrophysiology .[1][4][5][6] This method allows for the direct measurement of ion currents flowing through the AMPA receptors in response to agonist application and the modulatory effects of the test compounds.
Whole-Cell Patch Clamp Electrophysiology
1. Cell Preparation:
-
For studies on recombinant receptors, Human Embryonic Kidney (HEK293T) cells are commonly used.[1][2] These cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2 or a combination like GluA2/3).
-
For studies on native receptors, neurons are acutely isolated from specific brain regions, such as Purkinje neurons from the rat cerebellum.[5][6]
2. Electrophysiological Recording:
-
A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
A tight seal (a "giga-seal") is formed between the pipette and the cell membrane through gentle suction.
-
The membrane patch under the pipette tip is then ruptured, allowing for electrical access to the entire cell ("whole-cell" configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
3. Compound Application:
-
A baseline AMPA receptor-mediated current is established by applying a known agonist, such as AMPA or kainate, to the cell.[1][5]
-
The novel isoxazole compound is then co-applied with the agonist to determine its modulatory effect.[1]
-
For inhibitors, the reduction in the peak amplitude of the agonist-evoked current is measured.[1]
-
For potentiators, the increase in the agonist-evoked current is measured.[5]
-
The kinetics of the receptor, such as deactivation and desensitization rates, can also be analyzed to further characterize the compound's mechanism of action.[1][8]
4. Data Analysis:
-
The recorded currents are amplified, filtered, and digitized.
-
For inhibitors, concentration-response curves are generated to calculate the IC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).[2]
-
For potentiators, the percentage increase in current at various concentrations is plotted to determine the maximum potentiation and the effective concentration range.[7]
Visualizations
AMPA Receptor Signaling and Modulation
Caption: AMPA receptor activation by glutamate and modulation by isoxazole-based compounds.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for evaluating isoxazole modulators using patch clamp electrophysiology.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study | CoLab [colab.ws]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Benzo[d]isoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-substituted benzo[d]isoxazole analogs. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. By systematically modifying substituents at the 5-position of the benzo[d]isoxazole core, researchers have been able to modulate the potency and selectivity of these compounds against various biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support the rational design and optimization of novel therapeutic agents based on this privileged scaffold.
Data Presentation: Comparative Biological Activities
The following tables summarize the in vitro activities of various 5-substituted benzo[d]isoxazole derivatives against a range of biological targets. The data is presented as IC50 values (the concentration required to inhibit 50% of the target's activity), providing a clear comparison of the effects of different substituents.
Anticancer Activity
Table 1: In Vitro Anticancer Activity of 5-Substituted Benzo[d]isoxazole Analogs
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | HCT-116 (Colon) | >100 | [1] |
| 1b | -Cl | HCT-116 (Colon) | 85.3 | [1] |
| 1c | -Br | HCT-116 (Colon) | 76.4 | [1] |
| 1d | -NO2 | HCT-116 (Colon) | 45.2 | [1] |
| 2a | -H | MCF-7 (Breast) | >100 | [1] |
| 2b | -Cl | MCF-7 (Breast) | 92.1 | [1] |
| 2c | -Br | MCF-7 (Breast) | 81.2 | [1] |
| 2d | -NO2 | MCF-7 (Breast) | 51.7 | [1] |
| 3a | -H | HeLa (Cervical) | >100 | [1] |
| 3b | -Cl | HeLa (Cervical) | 88.5 | [1] |
| 3c | -Br | HeLa (Cervical) | 79.3 | [1] |
| 3d | -NO2 | HeLa (Cervical) | 48.9 | [1] |
From this data, a clear trend emerges where electron-withdrawing groups at the 5-position, such as nitro (-NO2) and halogens (-Cl, -Br), enhance the cytotoxic activity against colon, breast, and cervical cancer cell lines compared to the unsubstituted analog.[1]
Kinase Inhibition
Table 2: Kinase Inhibitory Activity of 5-Substituted Benzo[d]isoxazole Derivatives
| Compound ID | 5-Substituent | Target Kinase | IC50 (nM) |
| 4a | -NH2 | c-Met | >1000 |
| 4b | -NH-C(O)CH3 | c-Met | 85 |
| 4c | -NH-SO2CH3 | c-Met | 25 |
| 5a | -H | JNK3 | 250 |
| 5b | -CH3 | JNK3 | 150 |
| 5c | -OH | JNK3 | 20 |
| 6a | -H | VEGFR-2 | >500 |
| 6b | -OCH3 | VEGFR-2 | 120 |
| 6c | -F | VEGFR-2 | 95 |
The data indicates that modifications at the 5-position significantly impact kinase inhibitory activity. For c-Met, sulfonamide and amide functionalities are preferred. For JNK3, a hydroxyl group dramatically increases potency. In the case of VEGFR-2, electron-donating and halogen substituents appear to be favorable.
Antimicrobial Activity
Table 3: Antimicrobial Activity of 5-Substituted Benzo[d]isoxazole Analogs
| Compound ID | 5-Substituent | Microorganism | MIC (µg/mL) |
| 7a | -H | Staphylococcus aureus | >128 |
| 7b | -Cl | Staphylococcus aureus | 32 |
| 7c | -NO2 | Staphylococcus aureus | 16 |
| 8a | -H | Escherichia coli | >128 |
| 8b | -Cl | Escherichia coli | 64 |
| 8c | -NO2 | Escherichia coli | 32 |
| 9a | -H | Candida albicans | >128 |
| 9b | -Cl | Candida albicans | 64 |
| 9c | -NO2 | Candida albicans | 32 |
Similar to the anticancer activity, electron-withdrawing groups at the 5-position enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds (5-substituted benzo[d]isoxazole derivatives) are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A vehicle control (DMSO in medium) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.
-
Formazan Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is left at room temperature in the dark overnight.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Recombinant human kinase (e.g., c-Met, JNK3, VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Dilution: The test compounds are serially diluted in the kinase assay buffer to various concentrations.
-
Kinase Reaction: In a 96- or 384-well plate, the kinase, substrate, and test compound are mixed. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
Luminescence-Based Assay: Using a system like ADP-Glo™ that measures the amount of ADP produced during the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Agent: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by 5-substituted benzo[d]isoxazole derivatives.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-3-chlorobenzo[d]isoxazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-3-chlorobenzo[d]isoxazole as a hazardous halogenated organic waste. Segregation from other waste streams is critical. Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring personnel safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound. While specific reactivity data is limited, it should be handled with care. The Globally Harmonized System (GHS) classifications for this chemical include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The signal word is "Warning".
Before handling, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate proper disposal. This compound waste must be collected as halogenated organic waste .
Do NOT mix with:
-
Non-halogenated organic waste
-
Acids or bases
-
Oxidizing or reducing agents
-
Heavy metal waste
-
Aqueous waste
Step-by-Step Disposal Procedure
a. Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. High-density polyethylene (HDPE) carboys are commonly used.
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
b. Labeling:
-
Label the waste container before adding any waste.
-
The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste".
-
List all constituents of the waste, including this compound and any solvents used. Provide approximate percentages for each component.
c. Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and personal protective equipment (e.g., gloves) in the designated solid halogenated organic waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in the designated liquid halogenated organic waste container.
-
Do not overfill the container. A safe maximum is 80% of the container's capacity to allow for expansion.
d. Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated area, away from heat sources and incompatible chemicals.
-
Ensure the waste container is in secondary containment to catch any potential leaks.
e. Requesting Disposal:
-
Once the waste container is full or if it has been in storage for an extended period (check your institution's guidelines), contact your EHS department to arrange for pickup.
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.
Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Control: If safe to do so, prevent the spill from spreading using absorbent materials.
-
Cleanup:
-
For small spills, use a chemical spill kit with absorbent pads or vermiculite.
-
Wear appropriate PPE during cleanup.
-
Collect all contaminated materials in a designated hazardous waste bag or container.
-
Label the container as "Spill Debris" with the chemical name.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory chemical waste guidelines provide accumulation limits.
| Parameter | Guideline |
| Maximum Container Fill Level | 80% of total capacity |
| Satellite Accumulation Area (SAA) Limit | Varies by institution; typically ≤ 55 gallons of a single waste stream |
| Time Limit for Full Containers in SAA | Typically must be removed within 3 days of being full |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established best practices for handling halogenated organic compounds in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 5-Bromo-3-chlorobenzo[d]isoxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Bromo-3-chlorobenzo[d]isoxazole. Given the identified hazards, including skin, eye, and respiratory irritation, adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. | Protects against splashes and aerosols, preventing serious eye irritation.[1] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during splash-prone operations. | Provides a broader range of protection for the entire face from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[2] Always inspect gloves for tears or degradation before use. Double-gloving is recommended. | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory Coat | Full-length, long-sleeved, and buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood. | Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[1] |
| Respirator | A NIOSH-approved respirator with appropriate cartridges may be necessary for non-routine operations or in case of ventilation failure. | Provides an additional layer of respiratory protection in high-risk scenarios. | |
| Foot Protection | Closed-Toe Shoes | Substantial, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably a fume hood.
-
Verify that the container is clearly labeled with the chemical name, CAS number (401567-43-9), and appropriate hazard warnings.[1]
-
Don appropriate PPE (gloves, lab coat, and safety glasses) during inspection.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
3. Weighing and Solution Preparation:
-
All weighing of the solid compound and preparation of solutions must be performed inside a certified chemical fume hood.
-
Use a disposable weigh boat or paper.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Ensure all labware used is clean and dry.
4. Handling and Use:
-
Always wear the full complement of recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation and inhalation of dust and aerosols.
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
5. Spill Response:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated, if safe to do so.
-
Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
Proper disposal of this compound and associated waste is critical to protect personnel and the environment. As a halogenated organic compound, it requires specific disposal procedures.
1. Waste Segregation:
-
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be segregated as halogenated organic waste .[1][3][4]
-
Do not mix halogenated waste with non-halogenated waste streams to avoid costly disposal and environmental complications.[5][6]
2. Waste Collection and Labeling:
-
Collect all waste in a designated, leak-proof, and clearly labeled container.
-
The label should include "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: this compound.
-
Keep the waste container securely closed when not in use.
3. Disposal Procedure:
-
Dispose of the collected hazardous waste through a licensed environmental waste disposal contractor.
-
Incineration is the typical disposal method for halogenated organic compounds.[1][6]
-
Never dispose of this compound or its waste down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow and Emergency Protocol
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to a spill.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
